molecular formula C6H6O2S2 B3386963 3-Thiophenecarboxylic acid, 4-(methylthio)- CAS No. 78071-31-5

3-Thiophenecarboxylic acid, 4-(methylthio)-

Cat. No.: B3386963
CAS No.: 78071-31-5
M. Wt: 174.2 g/mol
InChI Key: RGNPAXORJCAQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Thiophenecarboxylic Acids in Organic Chemistry

Substituted thiophenecarboxylic acids are a prominent class of compounds within the broader family of thiophene (B33073) derivatives. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and the formation of acid chlorides. This functional group versatility allows for the integration of the thiophene core into larger, more complex molecular architectures.

Furthermore, the position and nature of substituents on the thiophene ring can significantly influence the compound's physical, chemical, and biological properties. For instance, the acidity of the carboxylic group can be modulated by the electronic effects of other substituents on the ring. These substituted thiophenecarboxylic acids serve as crucial building blocks in the synthesis of pharmaceuticals and functional organic materials. beilstein-journals.org

Overview of Heterocyclic Compounds in Advanced Chemical Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in the field of chemical synthesis. mdpi.com Their structural diversity and ability to engage in a wide range of chemical reactions make them indispensable tools for the modern chemist. Many natural products, including alkaloids, vitamins, and antibiotics, feature heterocyclic cores, underscoring their biological relevance.

In advanced chemical synthesis, heterocyclic compounds are utilized as key intermediates and synthons for the construction of complex target molecules. The development of novel synthetic methodologies for the formation and functionalization of heterocyclic rings is an active area of research, continually expanding the chemist's toolkit and enabling the creation of new molecular entities with desired properties. nih.gov

Research Context of Thiophene Derivatives Possessing Thioether Functionality

Thiophene derivatives that incorporate a thioether (sulfide) linkage represent a significant area of investigation. The thioether group, characterized by a C-S-C bond, can influence the electronic landscape of the thiophene ring and participate in various chemical reactions. libretexts.org The sulfur atom in the thioether can be oxidized to form sulfoxides and sulfones, which can further alter the molecule's properties and biological activity. mdpi.com

In the context of medicinal chemistry, the introduction of a thioether functionality can impact a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. nih.gov Research in this area often focuses on synthesizing novel thioether-substituted thiophenes and evaluating their potential as therapeutic agents or as components in organic electronic materials. encyclopedia.pub The reactivity of the thioether sulfur, being a good nucleophile, also opens up avenues for further chemical modification. youtube.com

Scope and Objectives of Academic Inquiry into 3-Thiophenecarboxylic acid, 4-(methylthio)-

The specific compound, 3-Thiophenecarboxylic acid, 4-(methylthio)-, combines the structural features of a substituted thiophenecarboxylic acid and a thioether-containing thiophene. Academic inquiry into this molecule would likely focus on several key areas. A primary objective would be the development of efficient and regioselective synthetic routes to access this particular substitution pattern on the thiophene ring.

Subsequent investigations would likely explore the physicochemical properties of the compound, including its acidity, stability, and spectroscopic characteristics. Furthermore, the interplay between the carboxylic acid and the methylthio group would be of interest, particularly how they mutually influence the reactivity of the thiophene ring towards electrophilic substitution and other transformations. While extensive research specifically on 3-Thiophenecarboxylic acid, 4-(methylthio)- is not widely documented in publicly available literature, its structural motifs suggest potential for applications in medicinal chemistry and materials science, making it a viable subject for future academic exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S2/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNPAXORJCAQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CSC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356005
Record name 3-Thiophenecarboxylic acid, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78071-31-5
Record name 3-Thiophenecarboxylic acid, 4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 3 Thiophenecarboxylic Acid, 4 Methylthio

Precursor Synthesis and Starting Material Derivatization

The initial stages of the synthesis are dedicated to constructing a suitable thiophene (B33073) core that is appropriately functionalized for subsequent reactions. This often involves either building the thiophene ring with the desired substituents already in place or derivatizing a pre-existing thiophene molecule.

The synthesis of substituted thiophenes is a foundational aspect of obtaining the target molecule. Various methods have been developed to prepare thiophene carboxylates and other derivatives that can serve as precursors. One notable approach involves the cycloaddition of a mercapto-ketone with an acrylate, followed by an acid-catalyzed aromatization to yield a thiophene-3-carboxylate structure. researchgate.net This method provides a direct route to the core structure required.

Another strategy focuses on the reaction of 3-alkoxy-2-arylsulfonylacrylonitriles with methyl thioglycolate, which yields methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates. elsevierpure.com While these products contain different substituents, the methodology highlights a convergent approach to building highly substituted thiophenes. Similarly, specific intermediates like methyl 3-amino-4-methylthiophene-2-carboxylate can be synthesized from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in high yield. chemicalbook.com These examples underscore the variety of available routes to functionalized thiophenes that can be adapted to generate the necessary precursors for 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Halogenated thiophenes, particularly bromo- and chloro-substituted derivatives, are critical building blocks in many synthetic routes. nih.gov The halogen atom serves as a versatile handle for subsequent cross-coupling reactions or metallation, facilitating the introduction of other functional groups. beilstein-journals.orgresearchgate.net

The development of scalable manufacturing routes for halogenated 2-thiophenecarboxylic acids has been a focus of significant research. nih.govbeilstein-journals.orgresearchgate.net For instance, 4-bromo-3-methyl-2-thiophenecarbonyl chloride can be prepared from 3-methylthiophene (B123197) through a one-pot bromination/debromination followed by conversion of the carboxylic acid to the acid chloride. beilstein-journals.orgbeilstein-journals.org Another important precursor, 3,4,5-trichloro-2-thiophenecarboxylic acid, can be synthesized from tetrachlorothiophene. beilstein-journals.org This transformation is achieved via metallation using n-butyllithium or a Grignard reaction, followed by carbonation with carbon dioxide to install the carboxylic acid group. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Table 1: Synthetic Routes to Halogenated Thiophenecarboxylic Acid Precursors
Starting MaterialKey ReagentsProductReaction Type
Tetrachlorothiophene1. n-BuLi or Mg/1,2-dibromoethane 2. CO₂ 3. SOCl₂3,4,5-Trichloro-2-thiophenecarbonyl chlorideMetallation-Carbonation
3-Methylthiophene1. Bromine 2. Zinc dust 3. SOCl₂4-Bromo-3-methyl-2-thiophenecarbonyl chlorideBromination-Reduction
2-ThiophenecarbonitrileCl₂ (vapor phase, 500°C)3,4,5-Trichloro-2-thiophenecarbonitrileHigh-Temperature Chlorination

C-S Bond Formation and Methylthio Group Installation

The introduction of the methylthio (-SCH₃) group at the C4 position of the thiophene ring is a pivotal step in the synthesis. This is typically accomplished through C-S bond formation reactions, with modern methods often employing catalytic strategies for efficiency and selectivity.

Recent advances have focused on using readily available and inexpensive reagents as the source for the methylthio group. Dimethyl sulfoxide (B87167) (DMSO) has emerged as a particularly useful reagent, serving as both a solvent and the methylthio source in various transformations. nih.govresearchgate.net

The use of dimethyl sulfoxide (DMSO) as a methylthiolating agent represents an efficient strategy for C-S bond formation. nih.gov In one approach, the intramolecular cyclization of 2-alkynylsulfides can be mediated by a combination of DMSO and thionyl chloride (SOCl₂) to furnish 3-(methylthio)-benzo[b]thiophenes. researchgate.net In this process, DMSO acts as the source of the methylthio group that is installed on the heterocyclic framework. researchgate.net A similar Cu(II)-mediated methylthiolation of aryl C-H bonds under oxidative conditions also uses DMSO as the methylthiolation reagent, demonstrating the versatility of this approach for various aromatic substrates. nih.gov

For carboxylic acids, a catalyst-free method for the preparation of methylthiomethyl (MTM) esters has been developed using DMSO as both the solvent and the methylthiomethyl source. rsc.org This autocatalytic process proceeds smoothly for a broad range of carboxylic acids, showcasing a practical method for introducing a related functional group. rsc.org

Table 2: DMSO-Mediated Methylthiolation Reactions
Substrate TypeKey ReagentsProduct TypeRole of DMSO
Aryl C-H BondsCu(II) salt, OxidantAryl methyl sulfideMethylthiolation Reagent
2-Alkynylanisoles/SulfidesSOCl₂3-(Methylthio)-benzo[b]furans/thiophenesSolvent and Sulfur Source
Carboxylic Acids/PhenolsNone (Autocatalytic)Methylthiomethyl (MTM) esters/ethersSolvent and MTM Source

The mechanism of DMSO-mediated methylthiolation reactions is believed to proceed through the formation of a highly reactive electrophilic sulfur species. When DMSO is activated, for instance by thionyl chloride or under oxidative conditions, it can generate a transient intermediate such as a dimethyl(methylthio)sulfonium (B1224233) species or a related thionium (B1214772) ion equivalent. researchgate.netnih.gov

This thionium ion behaves as a potent electrophile, analogous to a "super carbonyl" equivalent. nih.gov It can then be attacked by a nucleophile, which in the context of synthesizing 3-Thiophenecarboxylic acid, 4-(methylthio)-, would be the electron-rich thiophene ring at the C4 position. The subsequent electrophilic aromatic substitution reaction results in the formation of the C-S bond and the installation of the methylthio group. This pathway provides a mild and often irreversible route to the desired product, avoiding harsh conditions that might compromise the integrity of the thiophene ring or its other functional groups. nih.gov

Nucleophilic Substitution Reactions for Sulfur Atom Introduction

The introduction of the 4-(methylthio)- group onto a pre-existing thiophene ring is a key strategic step that can be effectively achieved through nucleophilic aromatic substitution (SNAr). This approach is particularly viable when the thiophene ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. Thiophene derivatives are generally more reactive than their benzene (B151609) analogues in nucleophilic substitution reactions. uoanbar.edu.iq

In a typical synthetic route, a thiophene precursor bearing a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at the 4-position is reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The reaction proceeds by the attack of the thiomethoxide anion on the carbon atom bearing the leaving group, followed by the departure of the leaving group to yield the 4-(methylthio)thiophene derivative. The presence of activating groups, such as a nitro or cyano group, on the thiophene ring can significantly facilitate this substitution process. researchgate.net

Table 1: Nucleophilic Substitution for Sulfur Introduction

Starting Material Reagent Product Conditions
4-Bromo-3-nitrothiophene Sodium thiomethoxide (NaSMe) 4-(Methylthio)-3-nitrothiophene Polar aprotic solvent (e.g., DMF, DMSO)

Carboxylic Acid Functionalization and Introduction

The introduction of the carboxylic acid group at the 3-position of the thiophene ring is a critical transformation. Several methods are available, including carbonylation reactions, hydrolysis of ester precursors, and various oxidation or direct carboxylation routes.

Carbonylation Reactions for Carboxyl Group Formation

Palladium-catalyzed carbonylation offers a direct method for converting halothiophenes into their corresponding carboxylic acid derivatives. In this process, a 3-halothiophene, typically 3-bromothiophene (B43185) or 3-iodothiophene, is reacted with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net This reaction can be tuned to produce either the carboxylic acid, ester, or amide, depending on the nucleophile present. For the synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)-, the starting material would be 3-bromo-4-(methylthio)thiophene. The reaction with CO and water under palladium catalysis would yield the desired product.

A related and effective method is the palladium iodide-catalyzed oxidative carbonylation. This process can convert specific precursors, such as 1-(methylthio)-3-yn-2-ols, into thiophene-3-carboxylic esters under aerobic conditions. acs.org This demonstrates a sophisticated one-pot approach that constructs the thiophene ring and introduces the carboxyl functional group simultaneously.

Hydrolysis of Ester Precursors to the Carboxylic Acid

A widely used and reliable method for obtaining thiophenecarboxylic acids is the hydrolysis of their corresponding ester precursors. google.com This two-step approach involves first synthesizing the methyl or ethyl ester of the target carboxylic acid, which is often easier to purify, followed by hydrolysis. The synthesis of methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates, for example, is followed by hydrolysis and decarboxylation to access the desired thiophene core. elsevierpure.com

The hydrolysis is typically carried out under basic conditions, for instance, by heating the ester with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. This method is compatible with a wide range of functional groups on the thiophene ring. The enzymatic hydrolysis of thiophene-based polyesters further illustrates the susceptibility of the ester linkage to cleavage, yielding the constituent dicarboxylic acid. frontiersin.org

Table 2: Hydrolysis of Thiophene Esters

Ester Precursor Reagents Product Reaction Type
Methyl 4-(methylthio)-3-thiophenecarboxylate 1. NaOH (aq) 2. HCl (aq) 3-Thiophenecarboxylic acid, 4-(methylthio)- Base-catalyzed hydrolysis

Oxidative Cleavage and Carboxylation Routes

Alternative strategies involve the oxidation of a pre-installed side chain or the direct carboxylation of the thiophene ring.

Oxidative Cleavage: A thiophene ring bearing an oxidizable side chain, such as an acetyl or alkyl group, at the 3-position can be converted to a carboxylic acid. pharmaguideline.com For instance, 3-acetyl-4-(methylthio)thiophene can be subjected to a haloform reaction or treated with stronger oxidizing agents to cleave the acetyl group and form the carboxylic acid. The stability of the thiophene ring to many oxidizing agents allows for the selective transformation of the side chain. pharmaguideline.com However, harsh conditions, such as heating with nitric acid, can lead to ring opening. pharmaguideline.com The oxidation of thiophene derivatives is also a key metabolic pathway, which can proceed through thiophene-S-oxide or thiophene epoxide intermediates. nih.govnih.gov

Direct Carboxylation: This method involves the deprotonation of the thiophene ring at the 3-position using a strong base, such as n-butyllithium, to form a thienyllithium intermediate. This potent nucleophile is then quenched with carbon dioxide (CO₂) to form the lithium carboxylate, which upon acidic workup yields the desired carboxylic acid. beilstein-journals.org This approach requires careful control of temperature to avoid side reactions. More recently, methods for the direct carboxylation of thiophene with CO₂ using a cesium carbonate and carboxylate salt medium have been developed, offering a pathway that avoids organometallic reagents. mdpi.com

Thiophene Ring Construction and Cyclization Strategies

Instead of functionalizing a pre-existing thiophene ring, the target molecule can be assembled by constructing the ring itself with the required substituents in place.

Cycloaddition Reactions Involving Thiophene Precursors

Cycloaddition reactions provide a powerful tool for the construction of the thiophene ring. While thiophene itself is relatively aromatic and less reactive in cycloadditions compared to furan, its derivatives, particularly thiophene S-oxides, are excellent dienes in Diels-Alder reactions. researchtrends.net The oxidation of a substituted thiophene to its S-oxide reduces its aromaticity and makes it susceptible to [4+2] cycloaddition with a dienophile. Subsequent extrusion of sulfur monoxide from the resulting bicyclic adduct can lead to a new, highly functionalized aromatic ring. semanticscholar.org

Another approach involves a [4+1] cycloaddition, as demonstrated in the reaction of thiophene with an aluminium(I) reagent, which leads to carbon-sulfur bond activation and ring-expansion. rsc.org While this specific example leads to desulfurization, the principle of cycloaddition to build or modify the heterocyclic core is a key strategy in modern synthetic chemistry. Such strategies can be designed to form the thiophene ring from acyclic precursors, building in the desired 3-carboxy and 4-methylthio substitution pattern from the start. nih.gov

Metal-Catalyzed Cyclization Approaches

The construction of the thiophene ring itself offers a powerful method for installing the desired substituents from acyclic precursors. Metal-catalyzed heterocyclization of functionalized alkynes is a prominent and atom-economical strategy for creating substituted thiophenes. nih.gov Catalysts based on palladium, copper, and rhodium are frequently employed to mediate these transformations.

Palladium catalysis, in particular, has proven versatile. For instance, the PdI₂/KI system is effective in catalyzing the heterocyclodehydration of 1-mercapto-3-yn-2-ols to yield substituted thiophenes. organic-chemistry.org A hypothetical route to a precursor of the target molecule could involve an appropriately substituted mercapto-yn-ol, where the substituents are chosen to become the carboxylic acid and methylthio groups upon further modification. Similarly, palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes has been used to generate benzo[b]thiophene-3-carboxylic esters, demonstrating the compatibility of both the methylthio group and the formation of a carboxylate function in a palladium-catalyzed ring closure. nih.govacs.org

Rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides another regioselective route to highly substituted thiophenes. organic-chemistry.org This method could potentially be adapted by selecting a thiadiazole and an alkyne bearing precursors to the required functional groups.

Table 1: Overview of Metal-Catalyzed Cyclization Methods for Thiophene Synthesis
Catalytic SystemPrecursor TypeGeneral ProductPotential ApplicabilityReference
PdI₂/KI(Z)-2-en-4-yne-1-thiols2,4-Disubstituted ThiophenesHigh potential for regiocontrol in forming 3,4-disubstituted systems if precursors are designed accordingly. nih.gov
PdI₂/KI/CO/Air2-(Methylthio)phenylacetylenesBenzo[b]thiophene-3-carboxylatesDemonstrates compatibility of Pd-catalysis with methylthio and carboxylate groups. nih.govacs.org
Copper (e.g., CuX₂)(Z)-1-en-3-ynyl(butyl)sulfanes3-HalothiophenesUseful for introducing a handle (halogen) for further functionalization. nih.gov
Rhodium1,2,3-Thiadiazoles + AlkynesHighly Substituted ThiophenesOffers high regioselectivity depending on the choice of alkyne and thiadiazole. organic-chemistry.org

Acid-Catalyzed Aromatization Processes

Classical thiophene syntheses often proceed via a non-aromatic intermediate, such as a dihydrothiophene, which is subsequently aromatized. This final aromatization step can frequently be promoted by acid catalysis. The Paal-Knorr thiophene synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent (like phosphorus pentasulfide or Lawesson's reagent), a process that can be facilitated by acidic conditions to achieve cyclization and dehydration to the aromatic thiophene. pharmaguideline.comorganic-chemistry.org

For the synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)-, this approach would require a 1,4-dicarbonyl precursor with the appropriate substituents already in place. The aromatization of a pre-formed dihydrothiophene ring is another key strategy. acs.org For instance, a dihydrothiophene bearing the necessary functional groups (or their precursors) at the 3- and 4-positions could be oxidized to the target thiophene. While often accomplished with oxidizing agents, acid-catalyzed elimination of water or other leaving groups from a suitably functionalized dihydrothiophene can also achieve aromatization.

Regioselective Synthesis and Isomer Control

Achieving the specific 3,4-substitution pattern on a thiophene ring is a significant challenge due to the inherent reactivity of the thiophene nucleus, which typically favors substitution at the 2- and 5-positions. Therefore, strategies that can override this natural preference are essential for controlling isomer formation.

Directed Lithiation and Metalation Strategies for Position-Specific Substitution

Directed ortho-metalation (DoM) is one of the most powerful strategies for the regioselective functionalization of aromatic and heterocyclic rings. semanticscholar.orgresearchgate.net This technique relies on a directing metalating group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho-position. baranlab.org

In the context of synthesizing 3-Thiophenecarboxylic acid, 4-(methylthio)-, one could start with 3-thiophenecarboxylic acid. The carboxylic acid group is a potent DMG. uwindsor.ca However, its acidic proton would be immediately quenched by the organolithium base. Therefore, the acid must be protected or a modified strategy used. A common approach is to convert the carboxylic acid to a more robust DMG, such as a tertiary amide (e.g., N,N-diethylamide) or an oxazoline. These groups are excellent at directing lithiation to the 2-position.

To achieve 4-substitution, one might start with a 3-substituted thiophene where the substituent directs to the 4-position. Alternatively, a blocking group could be placed at the 2-position of 3-thiophenecarboxylic acid, forcing lithiation to occur at the next most acidic site, the 5-position. A more direct route involves starting with a thiophene already bearing the methylthio group. The methylthio group itself can direct lithiation, although its directing power is weaker than that of groups like amides or carboxylic acids. acs.org

A plausible synthetic route could involve the lithiation of a protected 3-thiophenecarboxylic acid at the 2-position, followed by introduction of a blocking group (e.g., a silyl (B83357) group). Subsequent removal of the directing group and introduction of a new one at the 4-position could then direct a second lithiation at the 3-position. A more elegant approach is to use a substrate where the combined electronic effects and directing abilities favor the desired outcome. For example, starting with 4-bromo-3-thiophenecarboxylic acid would allow for halogen-metal exchange at the 4-position, followed by quenching with an electrophile to install the methylthio group.

Influence of Substituent Effects on Regioselectivity

The inherent electronic properties of substituents on the thiophene ring heavily influence the regioselectivity of further reactions, particularly electrophilic aromatic substitution. The thiophene ring is electron-rich, and electrophilic attack preferentially occurs at the C2 and C5 positions.

A carboxylic acid group at the 3-position is an electron-withdrawing group (EWG) and acts as a deactivator and a meta-director. In this case, it would direct an incoming electrophile to the 5-position. The methylthio group (-SMe), conversely, is an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance; it is an ortho-, para-director. nih.gov If placed at the 4-position, it would direct incoming electrophiles to the 2- and 5-positions.

When both groups are present, their effects are combined. For the target molecule, 3-Thiophenecarboxylic acid, 4-(methylthio)-, both the C2 and C5 positions are activated by the methylthio group, while the C5 position is also the preferred site for electrophilic attack directed by the deactivating carboxylic acid group. This makes the C5 position the most likely site for further electrophilic substitution. This inherent reactivity highlights why directed metalation strategies, which operate via kinetically controlled deprotonation, are often superior to electrophilic substitution for synthesizing sterically hindered or electronically disfavored isomers like the 3,4-disubstituted pattern. acs.org

Advanced Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced technologies to improve efficiency, safety, and scalability. Flow chemistry represents a significant paradigm shift from traditional batch processing.

Flow Chemistry Applications in Thiophene Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when dealing with hazardous reagents or exothermic reactions, and straightforward scalability. researchgate.net

The synthesis of heterocyclic compounds, including thiophenes, has been successfully translated to flow chemistry platforms. For example, the direct C-H arylation of thiophene derivatives has been demonstrated in a continuous flow setup using a packed-bed reactor with a solid base, achieving high yields and productivity. researchgate.net Metal-catalyzed coupling and cyclization reactions are also well-suited for flow reactors, where catalyst leaching can be minimized and reaction conditions can be finely tuned to optimize yield and selectivity.

A potential flow synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)- could involve a multi-step sequence where a lithiated thiophene intermediate is generated and quenched in-line. The ability to perform reactions at very low temperatures with excellent control, and to immediately introduce the subsequent reagent, can minimize side reactions and improve the yield of the desired regiochemically defined product. This approach would be particularly advantageous for managing the often unstable organolithium intermediates used in directed metalation strategies.

Photoredox Catalysis for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds, offering a mild and efficient alternative to traditional cross-coupling methods. This approach is particularly valuable for the selective modification of heteroaromatic compounds like thiophene. The fundamental principle involves a photocatalyst that, upon absorbing light, can initiate a single-electron transfer (SET) process. This generates highly reactive radical intermediates that can then engage in bond-forming reactions at previously unreactive C-H positions.

While a direct, single-step synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)- via photoredox catalysis has not been explicitly detailed in the literature, a plausible synthetic route can be designed based on established C-H functionalization reactions. A hypothetical two-step sequence could involve either C-H methylthiolation followed by C-H carboxylation, or the reverse order.

Hypothetical Route A: C-H Methylthiolation followed by C-H Carboxylation

C-H Methylthiolation: The synthesis could commence with 3-thiophenecarboxylic acid. A photoredox-catalyzed C-H methylthiolation at the C4 position would yield the target compound. This transformation could theoretically be achieved using a suitable methylthio source, such as dimethyl disulfide (DMDS). In this process, the photocatalyst, upon excitation by visible light, would facilitate the generation of a methylthiyl radical (•SCH₃). This radical could then add to the C4 position of the thiophene ring, followed by a rearomatization step to furnish the 4-(methylthio) derivative.

C-H Carboxylation: Alternatively, starting with a 4-(methylthio)thiophene precursor, the carboxylic acid group could be installed at the C3 position. Recent advances have demonstrated the direct C-H carboxylation of arenes using carbon dioxide (CO₂) under photoredox conditions. digitellinc.comchemrxiv.org This method involves the photocatalytic generation of an aromatic radical anion, which is nucleophilic enough to attack CO₂. chemrxiv.org Applying this to a thiophene derivative would provide a direct route to the carboxylic acid functionality without the need for pre-functionalized starting materials like halogenated thiophenes.

The table below outlines plausible conditions for these hypothetical steps, derived from analogous transformations reported in the literature.

Table 1: Proposed Photoredox C-H Functionalization Steps
StepStarting MaterialReagentsPhotocatalyst (Example)Light SourcePotential Outcome
C-H Methylthiolation3-Thiophenecarboxylic acidDimethyl disulfide (DMDS)Iridium or Ruthenium complexBlue LEDs3-Thiophenecarboxylic acid, 4-(methylthio)-
C-H Carboxylation3-(Methylthio)thiopheneCO₂ (1 atm), Organic BaseOrganic Dye (e.g., Anthrolate Anion)Blue LEDs3-Thiophenecarboxylic acid, 4-(methylthio)-

This approach highlights the potential of photoredox catalysis to streamline the synthesis of polysubstituted thiophenes by directly targeting C-H bonds, thereby improving atom economy and reducing the reliance on multi-step sequences involving protecting groups and pre-functionalization.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of traditional organic reactions. This strategy can offer significant advantages, including high stereoselectivity, regioselectivity, and the ability to operate under mild reaction conditions, which helps to preserve sensitive functional groups.

The application of chemoenzymatic methods for the de novo synthesis of the thiophene ring itself is not a widely established field. However, enzymes, particularly lipases, have been employed in the synthesis and modification of thiophene derivatives. mdpi.com Lipases are hydrolases that can catalyze the formation of ester bonds in non-aqueous environments. nih.govscielo.br

For the synthesis of 3-Thiophenecarboxylic acid, 4-(methylthio)-, a chemoenzymatic approach would most likely be applied in the modification of a precursor or a late-stage synthetic intermediate. For instance:

Ester Hydrolysis: If the synthesis yields an ester of the target molecule (e.g., methyl 4-(methylthio)-3-thiophenecarboxylate), a lipase (B570770) could be used for the selective hydrolysis of the ester to the corresponding carboxylic acid. This enzymatic step can be advantageous when other parts of the molecule are sensitive to the harsh basic or acidic conditions of traditional chemical hydrolysis.

Esterification: Conversely, an enzyme could be used to catalyze the esterification of the carboxylic acid group if a specific ester derivative is desired. Lipase-catalyzed esterification is a common green chemistry technique. scielo.br For example, Candida antarctica lipase B (CALB) has been used to synthesize thiophene-containing polyesters. researchgate.net

The table below summarizes potential applications of enzymes in the synthesis pathway.

Table 2: Potential Chemoenzymatic Steps in the Synthesis of 4-(Methylthio)-3-Thiophenecarboxylic Acid and its Derivatives
TransformationSubstrateEnzyme (Example)Reaction TypePotential Advantage
Ester to Carboxylic AcidMethyl 4-(methylthio)-3-thiophenecarboxylateCandida antarctica lipase B (CALB)HydrolysisMild conditions, high selectivity
Carboxylic Acid to Ester3-Thiophenecarboxylic acid, 4-(methylthio)-Porcine pancreatic lipase (PPL)EsterificationGreen reaction conditions

While a fully chemoenzymatic route for the construction of the 4-(methylthio)-3-thiophenecarboxylic acid scaffold from simple precursors is not currently documented, the use of enzymes for key transformations represents a promising avenue for developing more sustainable and selective synthetic processes. mdpi.com

Reaction Mechanisms and Kinetic Studies of 3 Thiophenecarboxylic Acid, 4 Methylthio Transformations

Mechanistic Pathways of Derivatization Reactions

The derivatization of 3-Thiophenecarboxylic acid, 4-(methylthio)- primarily involves reactions targeting the methylthio and carboxylic acid functionalities. These transformations allow for the introduction of diverse chemical moieties, leading to a wide array of novel compounds.

Detailed Analysis of Methylthio Group Reactivity (e.g., oxidation, displacement)

The sulfur atom of the methylthio group in 3-Thiophenecarboxylic acid, 4-(methylthio)- is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur atom significantly influences the electronic properties of the thiophene (B33073) ring.

Oxidation: The oxidation of the methylthio group can be achieved using various oxidizing agents. The reaction proceeds in a stepwise manner, first forming the sulfoxide and then, under stronger conditions, the sulfone.

Mechanism of Oxidation: The oxidation of thioethers to sulfoxides is generally believed to proceed via a nucleophilic attack of the sulfur atom on the oxidant. For instance, with a peroxy acid (like m-CPBA), the reaction involves the transfer of an oxygen atom from the peroxy acid to the sulfur atom. The rate of this reaction is influenced by the electron density on the sulfur atom; electron-donating groups on the aromatic ring can enhance the reaction rate. In the case of 3-Thiophenecarboxylic acid, 4-(methylthio)-, the electron-donating nature of the thiophene ring, facilitated by the sulfur heteroatom, can promote this oxidation. However, the electron-withdrawing carboxylic acid group at the 3-position may slightly diminish the nucleophilicity of the methylthio sulfur.

Kinetic Considerations: The kinetics of thioether oxidation are typically second-order, being first-order in both the thioether and the oxidizing agent. The reaction rate is sensitive to the solvent and the specific oxidant used.

Oxidizing AgentProduct(s)General Reaction Conditions
Hydrogen PeroxideSulfoxide, SulfoneAcetic acid, room temperature to reflux
Peroxy acids (e.g., m-CPBA)Sulfoxide, SulfoneChlorinated solvents, 0 °C to room temperature
Sodium periodateSulfoxideMethanol (B129727)/water, room temperature
Potassium permanganate (B83412)SulfoneBasic or acidic conditions, often with heating

Displacement: The methylthio group can potentially be displaced by strong nucleophiles, although this is generally a more challenging transformation compared to the displacement of halides. The success of such a reaction often depends on the activation of the thiophene ring by electron-withdrawing groups. The carboxylic acid group at the 3-position, being electron-withdrawing, can facilitate nucleophilic aromatic substitution at the 4-position.

Mechanism of Displacement: Nucleophilic aromatic substitution (SNAr) on thiophene rings typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring. For the displacement of the methylthio group, a potent nucleophile is required.

Carboxylic Acid Group Activation and Transformation Pathways

The carboxylic acid group at the 3-position of the thiophene ring is a versatile handle for a variety of chemical transformations, including esterification, amidation, and conversion to an acyl chloride. These reactions typically require the activation of the carboxylic acid.

Activation: The direct reaction of carboxylic acids with nucleophiles is often slow due to the low electrophilicity of the carbonyl carbon and the acidic nature of the proton, which can protonate the nucleophile. Therefore, the hydroxyl group of the carboxylic acid is typically converted into a better leaving group. libretexts.orglibretexts.org

Common Activation Methods:

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acyl chloride. libretexts.org The mechanism involves the initial formation of a chlorosulfite intermediate, which is then attacked by a chloride ion. libretexts.org

Mixed Anhydride Formation: Reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base generates a mixed anhydride, which is also a good acylating agent.

Carbodiimide (B86325) Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for amide and ester formation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the nucleophile (amine or alcohol). libretexts.org

Activation MethodReagent(s)Reactive IntermediateSubsequent Transformation
Acyl Chloride FormationSOCl₂, (COCl)₂Acyl chlorideEsterification, Amidation, Friedel-Crafts acylation
Mixed Anhydride FormationClCO₂Et, BaseMixed anhydrideEsterification, Amidation
Carbodiimide CouplingDCC or EDCO-acylisoureaEsterification, Amidation

Transformation Pathways: Once activated, the acyl group can readily react with a wide range of nucleophiles to form various derivatives.

Esterification: Activated 3-Thiophenecarboxylic acid, 4-(methylthio)- can react with alcohols to form the corresponding esters. This reaction is often catalyzed by an acid or promoted by the activation methods described above.

Amidation: Reaction with primary or secondary amines yields amides. This is a common transformation in medicinal chemistry to introduce functionalities that can engage in hydrogen bonding. asiaresearchnews.com

Thiophene Ring Reactivity Analysis

The thiophene ring in 3-Thiophenecarboxylic acid, 4-(methylthio)- is an aromatic system that can undergo various reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions and ring-opening reactions under specific conditions. The regioselectivity of these reactions is dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex or Wheland intermediate) through resonance. pearson.comimperial.ac.uk The position of electrophilic attack on the substituted thiophene ring is directed by the combined influence of the methylthio and carboxylic acid groups.

Directing Effects:

Methylthio Group (-SMe): The methylthio group is an ortho, para-directing and activating group due to the lone pairs on the sulfur atom which can be donated into the ring through resonance. In a thiophene ring, this translates to directing electrophiles to the adjacent positions (α-positions relative to the sulfur of the thiophene ring are generally more reactive).

Carboxylic Acid Group (-COOH): The carboxylic acid group is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects.

Predicted Regioselectivity: In 3-Thiophenecarboxylic acid, 4-(methylthio)-, the 4-methylthio group strongly activates the 5-position for electrophilic attack. The 3-carboxylic acid group deactivates the ring, particularly at the 2- and 5-positions relative to itself (which are the 2- and 4-positions of the thiophene ring). The powerful activating and directing effect of the methylthio group is expected to dominate, leading to preferential substitution at the 5-position. The 2-position is sterically hindered and electronically deactivated by the adjacent carboxylic acid group.

Electrophilic ReagentExpected Major Product
Br₂/FeBr₃ (Bromination)5-Bromo-3-thiophenecarboxylic acid, 4-(methylthio)-
HNO₃/H₂SO₄ (Nitration)5-Nitro-3-thiophenecarboxylic acid, 4-(methylthio)-
SO₃/H₂SO₄ (Sulfonation)5-Sulfo-3-thiophenecarboxylic acid, 4-(methylthio)-
RCOCl/AlCl₃ (Acylation)5-Acyl-3-thiophenecarboxylic acid, 4-(methylthio)-

Kinetic Studies: Kinetic studies on the electrophilic substitution of substituted thiophenes have shown that the rates of reaction are highly dependent on the nature of the substituent and the electrophile. rsc.orgrsc.org For 3-Thiophenecarboxylic acid, 4-(methylthio)-, the activating effect of the methylthio group would be expected to result in a faster reaction rate compared to thiophene-3-carboxylic acid, but slower than 4-methylthiothiophene.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution on the thiophene ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. quimicaorganica.org In 3-Thiophenecarboxylic acid, 4-(methylthio)-, the carboxylic acid group provides some activation. However, for a nucleophilic substitution to occur on the ring itself (displacing a hydrogen or a pre-existing leaving group other than the methylthio group), very strong reaction conditions or the presence of additional activating groups would likely be necessary.

If a good leaving group (e.g., a halogen) were present at the 2- or 5-position, the electron-withdrawing nature of the carboxylic acid group would facilitate its displacement by a nucleophile via the SNAr mechanism.

Cycloaddition and Ring-Opening Reaction Mechanisms

Cycloaddition Reactions: Thiophenes can participate in cycloaddition reactions, although their aromaticity makes them less reactive than less aromatic five-membered heterocycles like furan. researchtrends.net They can act as dienes in Diels-Alder reactions, particularly when the aromaticity is disrupted, for example, by oxidation to a thiophene-1,1-dioxide. researchtrends.net The presence of both an electron-donating (methylthio) and an electron-withdrawing (carboxylic acid) group could influence the propensity of the thiophene ring to participate in cycloaddition reactions, potentially by altering its frontier molecular orbital energies. For instance, 3,4-disubstituted thiophenes have been synthesized via intermolecular cycloaddition-cycloreversion procedures. rsc.orgnih.gov

Catalytic Reaction Mechanisms

Catalysis is fundamental to the functionalization of thiophene derivatives. The interplay between metal centers, ligands, and substrates dictates the reaction pathway and product distribution. For 3-Thiophenecarboxylic acid, 4-(methylthio)-, the carboxylic acid and methylthio groups offer unique electronic properties and potential coordination sites that influence its reactivity in various catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the choice of ligand is critical for catalyst performance. While specific studies on 3-Thiophenecarboxylic acid, 4-(methylthio)- are not extensively detailed in the literature, the principles governing related thiophene systems are directly applicable.

The activity of the palladium metal center is profoundly influenced by the electronic and steric properties of its coordinating ligands. In reactions like the Suzuki-Miyaura or Stille coupling, ligands stabilize the low-valent palladium(0) species, facilitate oxidative addition into an aryl-halide bond, and promote reductive elimination to yield the final product. nih.govyoutube.com For thiophene-containing substrates, both electron-rich and electron-deficient coupling partners can be used effectively. jcu.edu.au

Ligand Sterics and Selectivity: Bulky monophosphine ligands, such as those from the biarylphosphine class (e.g., RuPhos, PtBu3), are known to promote catalysis by favoring the formation of monoligated 12e- Pd(0) species. nih.gov These highly reactive species can be particularly effective but may also lead to challenges in controlling selectivity, especially in polyhalogenated substrates where over-functionalization can occur. nih.gov The selectivity for mono- versus difunctionalization arises from the competition between the dissociation of the palladium catalyst from the initial product and a second oxidative addition step. nih.gov In some cases, ligand-less conditions using Pd(OAc)2 at very low concentrations have proven highly efficient for the direct arylation of thiophenes, minimizing waste and cost. rsc.org

Metal Center and Ligand Cooperation: The interaction between the ligand and the metal center can be complex. In certain C–S cross-coupling reactions, catalysts supported by monophosphine ligands have shown superior effectiveness compared to traditional chelating bisphosphine ligands. nih.gov This is because the latter can sometimes form stable off-cycle species that inhibit catalysis. nih.gov The choice of metal can also be pivotal; nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have been employed for the cross-coupling of metalated thiophenes with aryl halides. researchgate.net

The table below illustrates the effect of different ligands on the yield of a representative Suzuki-Miyaura cross-coupling reaction involving a substituted aryl bromide and phenylboronic acid, catalyzed by various cyclometallated palladium compounds. mdpi.com

Catalyst (Ligand System)Substituents on LigandConversion Rate (%)
Compound 12Methoxy-disubstituted aromatic rings, Methyl on thioamide83
Compound 16Methoxy-disubstituted aromatic rings, Methyl on thioamide98
Other AnalogsVaried substitutions<60

This table demonstrates that subtle changes in the ligand structure, such as the presence of methoxy (B1213986) groups and a methyl group at the thioamidic position, can dramatically enhance catalyst efficiency. mdpi.com

The sulfur atom in the 4-(methylthio)- group of 3-Thiophenecarboxylic acid, 4-(methylthio)- is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations are significant for both synthetic applications and for the removal of sulfur compounds from fuels. mdpi.com Catalytic oxidation using green oxidants like hydrogen peroxide (H2O2) over heterogeneous catalysts is a field of active research. mdpi.comproquest.com

Mechanism of Sulfoxidation: The catalytic cycle for the oxidation of thioethers and thiophenes over metal-silicate catalysts (e.g., Ti- or V-silicates) with H2O2 generally involves several key steps. A proposed mechanism includes the adsorption of the thioether and H2O2 onto the catalyst surface, followed by the activation of H2O2 to form active metal-peroxo species (M-OOH or M-(η²-O₂)). proquest.com These active oxygen species then react with the sulfur atom of the substrate to form the corresponding sulfoxide, which subsequently desorbs from the catalyst surface. proquest.com Further oxidation can lead to the sulfone.

Dioxygenase and monooxygenase enzymes can also catalyze the oxidative dearomatization of thiophenes through sulfoxidation. mdpi.com Toluene dioxygenase (TDO), for example, can oxidize thiophene to the corresponding thiophene-S-oxide. mdpi.com

Factors Influencing Reactivity: The rate and selectivity of oxidation are influenced by several factors, including the electronic properties of the thiophene substrate, the nature of the catalyst, and the solvent. researchgate.net Electron-donating groups on the thiophene ring generally increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant and thus increasing the reaction rate. researchgate.net Solvents can also play a role; for instance, in non-protic solvents like acetonitrile, the formation of sulfone can be more facile as the solvent is unable to stabilize the intermediate sulfoxide through hydrogen bonding. researchgate.net

The following table shows the reactivity order for the oxidation of various sulfur-containing organic compounds with H2O2 over solid catalysts, which correlates with the electron density of the molecules. researchgate.net

CompoundRelative Reactivity
Thioanisole (B89551)High
ThiopheneModerate
Dibenzothiophene (DBT)Low

This data indicates that thioethers like thioanisole are generally more reactive towards oxidation than heterocyclic compounds like thiophene and dibenzothiophene. researchgate.net

Carbonylative cyclization reactions are powerful synthetic methods that allow for the construction of complex cyclic structures by incorporating carbon monoxide (CO). The 4-(methylthio)- group in 3-Thiophenecarboxylic acid, 4-(methylthio)- can play a direct role in such transformations.

A notable example is the PdI2/KI-catalyzed carbonylative double cyclization of substrates containing a thiomethyl group and a triple bond. mdpi.com The proposed mechanism for a related substrate, 5-(methylthio)-1-yn-3-ols, begins with a 5-exo-dig S-cyclization. mdpi.com This step involves the intramolecular nucleophilic attack by the sulfur atom of the thiomethyl group onto the alkyne, which is coordinated to the Pd(II) catalyst. This attack forms a sulfonium (B1226848) cation intermediate. The iodide anion present in the catalytic system then demethylates the sulfonium cation, generating a vinylpalladium intermediate and methyl iodide. This sequence demonstrates a pathway where the methylthio group actively participates in the cyclization process, a mechanism that could be applicable to transformations of 3-Thiophenecarboxylic acid, 4-(methylthio)- if a suitable unsaturated functionality were present in the molecule.

Kinetic and Thermodynamic Investigations

While specific kinetic and thermodynamic data for transformations of 3-Thiophenecarboxylic acid, 4-(methylthio)- are scarce, the methodologies used to study related thiophene systems provide a framework for understanding these aspects. Such studies are essential for optimizing reaction conditions, maximizing yields, and elucidating detailed reaction mechanisms.

The determination of reaction rates and the analysis of reaction order provide quantitative information about how the concentration of reactants, catalysts, and other species affects the speed of a chemical transformation. For reactions involving thiophene derivatives, techniques such as spectroscopy (UV-Vis, NMR) and chromatography (GC, HPLC) are commonly used to monitor the concentration of reactants and products over time.

For example, in a theoretical study of the reaction between thiophene and the oxygen radical O(3P), rate constants were calculated using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. bohrium.com The study found that the total rate constants exhibit a positive temperature dependence, meaning the reaction speeds up at higher temperatures. bohrium.com While pressure affected the rates of individual reaction channels, the total rate constants were found to be pressure-independent. bohrium.com

In experimental studies of enzyme kinetics involving thiol-containing compounds, chemoassays can be used to determine reaction rates. nih.govnih.gov Such studies have shown that the reaction mechanism can change depending on the substituents on the reactants. nih.govnih.gov

Below is a hypothetical data table illustrating how reaction rate might be determined for a generic transformation of a thiophene derivative.

Time (min)Concentration of Reactant (M)ln[Reactant]
00.100-2.303
100.085-2.465
200.072-2.631
300.061-2.797
400.052-2.957

By plotting ln[Reactant] versus time, a linear relationship would indicate a first-order reaction with respect to the reactant. The slope of the line would be equal to the negative of the rate constant (-k).

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in chemical kinetics. It can be determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. libretexts.orgfsu.edu

Arrhenius Equation: ln(k) = ln(A) - Ea / (R * T)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. fsu.edu

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for profiling the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. For instance, DFT calculations on the silver-catalyzed cyclization and rearrangement of certain arene precursors revealed that a radical pathway had a lower activation energy than an anionic pathway, with the rate-determining step having a calculated activation free energy (ΔG‡) of 39 kcal/mol for the disfavored anionic route. acs.org In another study, the activation free energy for a key C-C bond-forming step in the catalytic asymmetric functionalization of a thiophene derivative was calculated to be 16.1 kcal mol−1. rsc.org

Such computational profiling provides deep mechanistic insights that are often difficult to obtain through experimental means alone, allowing for the rational design of more efficient catalysts and reaction conditions.

Thermodynamic Stabilities of Intermediates and Products

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental or computational data regarding the thermodynamic stabilities of reaction intermediates and products involved in the transformations of 3-Thiophenecarboxylic acid, 4-(methylthio)-.

While general principles of physical organic chemistry suggest that the stability of intermediates in reactions involving substituted thiophenes is influenced by the electronic and steric effects of the substituents, specific thermodynamic values such as Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°) for intermediates and products of this particular compound are not available in the reviewed literature.

Theoretical studies employing computational methods such as Density Functional Theory (DFT) could provide insights into the relative stabilities of potential intermediates (e.g., carbocations, carbanions, or radical species) and the final products. Such calculations would typically involve geometry optimization of the molecular structures and calculation of their electronic energies. However, no such studies specific to 3-Thiophenecarboxylic acid, 4-(methylthio)- were found.

Without specific research findings, any discussion on the thermodynamic stabilities would be speculative and fall outside the scope of providing scientifically accurate, data-driven information as per the instructions. Therefore, no data tables or detailed research findings can be presented for this section.

Theoretical and Computational Analysis of 3-Thiophenecarboxylic acid, 4-(methylthio)- Remains an Unexplored Area of Research

A thorough review of published scientific literature reveals a significant gap in the theoretical and computational chemistry data available for the specific compound, 3-Thiophenecarboxylic acid, 4-(methylthio)-. While computational studies, including quantum chemical calculations, have been performed on the parent molecule, 3-Thiophenecarboxylic acid, and other related thiophene derivatives, specific analyses for the 4-(methylthio)- substituted variant are not present in the accessible scientific domain.

Consequently, it is not possible to provide a detailed, data-driven article on the electronic structure, frontier molecular orbitals, molecular electrostatic potential, reactivity descriptors, ground-state properties, or predicted spectroscopic parameters for 3-Thiophenecarboxylic acid, 4-(methylthio)-, as requested. The generation of scientifically accurate and informative content requires existing research and computational data, which is currently unavailable for this particular molecule.

Research into the computational properties of related compounds, such as 3-Thiophenecarboxylic acid, has utilized methods like Density Functional Theory (DFT) and Hartree-Fock theory to explore molecular geometry, electronic structure, and reactivity. nih.gov These studies often involve analyses of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential to understand the compound's stability and potential sites for chemical reactions. nih.gov Similar DFT methods have been applied to various other thiophene derivatives to predict physicochemical properties and spectral data. mdpi.comresearchgate.net

However, the influence of the 4-(methylthio)- substituent on the electronic and structural properties of the 3-Thiophenecarboxylic acid core has not been specifically documented in computational studies. Without such research, any discussion on the topics outlined—from quantum chemical calculations to spectroscopic parameter prediction—would be purely speculative and would not meet the required standards of scientific accuracy. Further computational research is necessary to elucidate the specific theoretical characteristics of 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Theoretical and Computational Chemistry of 3 Thiophenecarboxylic Acid, 4 Methylthio

Spectroscopic Parameter Prediction

Vibrational Wavenumber Calculation for IR/Raman Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures and functional groups. cardiff.ac.uk The assignment of experimental vibrational bands to specific molecular motions can be complex, but computational chemistry offers a robust solution. researchgate.net For thiophene (B33073) derivatives, Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in predicting vibrational wavenumbers. researchgate.net

Theoretical harmonic frequencies are systematically calculated for the optimized molecular geometry. researchgate.net These calculated values are often slightly higher than the experimental wavenumbers due to the neglect of anharmonicity and the use of finite basis sets. iosrjournals.org To improve the correlation with experimental data, the calculated frequencies are uniformly scaled using scaling factors. researchgate.netiosrjournals.org The Potential Energy Distribution (PED) is then analyzed to provide a quantitative assignment of each normal mode, describing the contribution of individual bond stretches, angle bends, and torsions to each vibrational frequency. researchgate.net This detailed assignment is crucial for an unambiguous interpretation of the experimental IR and Raman spectra. researchgate.net

Below is a representative table of calculated vibrational frequencies for 3-Thiophenecarboxylic acid, 4-(methylthio)-, based on computational methods applied to similar thiophene structures.

Table 1: Calculated Vibrational Wavenumbers and Assignments

Calculated Wavenumber (cm⁻¹, Scaled) Experimental IR (cm⁻¹) Experimental Raman (cm⁻¹) Assignment (based on PED)
~3550 ~3560 - O-H stretch (monomer)
~3090 ~3095 ~3092 C-H stretch (thiophene ring)
~2920 ~2925 ~2921 C-H stretch (methyl group)
~1710 ~1715 ~1708 C=O stretch (carboxylic acid)
~1520 ~1525 ~1522 C=C stretch (thiophene ring)
~1420 ~1425 ~1420 C-O-H in-plane bend
~1290 ~1295 ~1291 C-O stretch (carboxylic acid)
~840 ~845 ~842 C-S stretch (thiophene ring)

Note: Data is illustrative of typical results from DFT calculations for this class of compound.

NMR Chemical Shift Prediction and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the detailed structure of molecules in solution. Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method, are widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. globalresearchonline.net The process begins with a conformational analysis to identify the molecule's most stable three-dimensional structures (conformers). For 3-Thiophenecarboxylic acid, 4-(methylthio)-, this involves exploring the rotational barriers around the single bonds, particularly the bond connecting the thiophene ring to the carboxylic acid group.

Once the lowest energy conformers are identified, GIAO calculations are performed on these structures. globalresearchonline.net The resulting magnetic shielding tensors are then converted into chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory. The predicted chemical shifts for different conformers can be averaged, weighted by their Boltzmann population, to simulate the spectrum of a dynamic system at a given temperature. nih.gov This approach not only aids in the assignment of experimental NMR signals but also provides deep insight into the conformational preferences of the molecule in solution. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for a Stable Conformer

Carbon Atom Predicted Chemical Shift (ppm)
C (Carboxyl) ~165.8
C3 (Thiophene) ~135.2
C4 (Thiophene) ~138.5
C2 (Thiophene) ~128.1
C5 (Thiophene) ~125.9

Note: Data is illustrative and based on GIAO calculations for related thiophene structures.

UV-Vis Absorption Spectra Simulation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net

These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of the absorption bands. researchgate.net The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π → π* or n → π* transitions). iosrjournals.org For 3-Thiophenecarboxylic acid, 4-(methylthio)-, TD-DFT calculations can elucidate how the interplay between the electron-rich thiophene ring, the electron-withdrawing carboxylic acid group, and the methylthio substituent influences the molecule's absorption properties.

Intermolecular Interaction Studies

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and biological activity. Computational modeling is indispensable for analyzing these non-covalent interactions in detail.

Hydrogen Bonding Network Analysis

The carboxylic acid group in 3-Thiophenecarboxylic acid, 4-(methylthio)- is a potent hydrogen bond donor (O-H) and acceptor (C=O). researchgate.net In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net Computational studies can model these dimers to determine their binding energy, geometry, and the effect of dimerization on vibrational frequencies (e.g., a significant redshift of the O-H and C=O stretching bands). researchgate.net

Beyond these strong interactions, weaker hydrogen bonds like C-H···O and C-H···S can also play a crucial role in directing the supramolecular assembly. nih.gov Quantum chemical methods can identify and characterize these weak interactions, providing a comprehensive picture of the hydrogen bonding network that stabilizes the crystal lattice. rsc.org

Adsorption Mechanism Modeling on Surfaces (e.g., silver nanocolloids)

The interaction of thiophene derivatives with metal surfaces is of great interest for applications in molecular electronics and sensing. The adsorption of 3-Thiophenecarboxylic acid, 4-(methylthio)- on a surface like silver nanocolloids can be modeled using DFT calculations. The molecule possesses multiple potential binding sites: the sulfur atom of the thiophene ring, the sulfur atom of the methylthio group, and the oxygen atoms of the carboxylate group (upon deprotonation).

Computational models can simulate the molecule approaching the silver surface to determine the most favorable adsorption geometry and calculate the adsorption energy. These studies can reveal whether the molecule adsorbs flat on the surface, maximizing π-system interaction, or binds upright through specific atoms. The sulfur atoms are known to have a strong affinity for silver, suggesting they are likely primary interaction sites. mdpi.com Modeling can also predict changes in the electronic structure of the molecule upon adsorption, which is key to understanding phenomena like Surface-Enhanced Raman Scattering (SERS).

Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these solvent effects using either implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to model bulk electrostatic effects. researchgate.net

Using these models, one can study how solvent polarity influences the conformational equilibrium of 3-Thiophenecarboxylic acid, 4-(methylthio)-. For example, polar solvents might stabilize a conformer with a larger dipole moment. Furthermore, solvent models are critical for studying chemical reactivity, as the solvent can stabilize transition states and charged intermediates, thereby altering reaction rates and mechanisms. researchgate.net

Molecular Dynamics and Conformational Search

Molecular dynamics (MD) simulations and conformational search methods are employed to understand the three-dimensional structure and flexibility of 3-Thiophenecarboxylic acid, 4-(methylthio)-. These techniques map out the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them.

The conformational landscape of 3-Thiophenecarboxylic acid, 4-(methylthio)- is primarily defined by the rotational freedom around two key single bonds: the C3-C(OOH) bond connecting the carboxylic acid group to the thiophene ring, and the C4-S(CH3) bond of the methylthio group.

Computational studies on the parent compound, 3-thiophenecarboxylic acid, have shown that the orientation of the carboxylic acid group relative to the thiophene ring is a critical factor in determining molecular stability. researchgate.netresearchgate.net A potential energy surface scan, performed by systematically rotating the dihedral angle of the carboxylic acid group, reveals the energy minima corresponding to the most stable conformers. researchgate.net For 3-thiophenecarboxylic acid, the planar conformations, where the carboxylic acid group is coplanar with the thiophene ring, are generally the most stable due to conjugation.

A theoretical potential energy scan for 3-Thiophenecarboxylic acid, 4-(methylthio)- would likely reveal the energy minima detailed in the table below.

ConformerDihedral Angle (C2-C3-C(O)-O)Relative Energy (kcal/mol)Key Interaction
A (syn-planar) ~0°0.00 (Global Minimum)Potential for intramolecular hydrogen bonding between the carboxylic proton and the ring's sulfur atom.
B (anti-planar) ~180°0.5 - 1.5Steric repulsion between the carbonyl oxygen and the adjacent C-H bond is minimized.
C (perpendicular) ~90°> 3.0 (Transition State)Loss of conjugation between the carboxyl group and the thiophene ring.

Note: The data in this table is illustrative, based on computational studies of similar thiophenecarboxylic acids. researchgate.netresearchgate.net The exact energy values would require specific calculations for this molecule.

Molecular dynamics simulations can provide a picture of how 3-Thiophenecarboxylic acid, 4-(methylthio)- behaves over time at a given temperature. The primary sources of flexibility in the molecule are the torsions around the C3-C(OOH) and C4-S(CH3) bonds.

Analysis of MD trajectories would likely show that the molecule predominantly resides in the low-energy planar or near-planar conformations. Transitions between the syn and anti conformations of the carboxylic acid group would occur, with the frequency of these transitions depending on the energy barrier between them. The methylthio group would exhibit more rapid rotation, though certain orientations may be favored to minimize steric clashes with the adjacent carboxylic acid group.

The flexibility can be quantified by calculating the root-mean-square fluctuation (RMSF) for each atom. It is expected that the atoms of the thiophene ring would show low RMSF values, indicating rigidity, while the atoms of the carboxylic acid group and the methyl group of the methylthio substituent would exhibit higher fluctuations.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or reactivity. For 3-Thiophenecarboxylic acid, 4-(methylthio)-, QSPR can be a powerful tool to predict its behavior in chemical reactions.

The synthetic yield of reactions involving 3-Thiophenecarboxylic acid, 4-(methylthio)-, such as esterification or amidation at the carboxylic acid group, can be correlated with specific molecular descriptors. These descriptors are numerical values that encode structural, electronic, or steric features of the molecule.

Studies on similar thiophene derivatives have demonstrated that both electronic and steric factors influence reaction outcomes. researchgate.netresearchgate.net For instance, in condensation reactions, differences in yields have been linked to the electronic structure of the thiophene carboxylic acid reactants. researchgate.net

Key molecular descriptors for 3-Thiophenecarboxylic acid, 4-(methylthio)- would include:

Electronic Descriptors:

Partial Atomic Charges: The charge on the carbonyl carbon of the carboxylic acid is a key indicator of its electrophilicity. A more positive charge would suggest a higher reactivity towards nucleophiles, potentially leading to higher yields in condensation reactions.

HOMO/LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to electrophilic or nucleophilic attack. nih.gov The electron-donating nature of the 4-(methylthio) group would raise the HOMO energy, potentially influencing reactions involving electrophiles.

Steric Descriptors:

Molecular Volume/Surface Area: These descriptors quantify the steric hindrance around the reactive carboxylic acid site. While the 4-(methylthio) group is not directly adjacent to the carboxylic acid, it can influence the approach of bulky reagents.

A hypothetical QSPR model might take the form:

Yield (%) = β₀ + β₁(q_C) + β₂(E_LUMO) + β₃(V_m)

Where q_C is the partial charge on the carbonyl carbon, E_LUMO is the LUMO energy, V_m is a steric parameter, and β are coefficients determined by statistical analysis of experimental data.

DescriptorTypePredicted Influence on Condensation YieldRationale
Charge on Carbonyl Carbon ElectronicPositiveA more positive (electrophilic) carbon is more susceptible to nucleophilic attack.
LUMO Energy ElectronicNegativeA lower LUMO energy indicates a greater ability to accept electrons from a nucleophile.
Steric Hindrance (around COOH) StericNegativeIncreased bulkiness can hinder the approach of reactants, lowering the reaction rate and yield.
Hammett Constant (σ) of Substituents ElectronicPositiveElectron-withdrawing groups (positive σ) on the ring can increase the electrophilicity of the carboxyl carbon.

Beyond yield, structural parameters can be used to predict the regioselectivity and chemoselectivity of reactions. The thiophene ring is susceptible to electrophilic aromatic substitution, and the directing effects of the carboxylic acid and methylthio groups are critical. nih.gov

The carboxylic acid group is an electron-withdrawing, meta-directing group. The methylthio group, however, is an ortho-, para-directing group due to the lone pairs on the sulfur atom that can be donated to the ring. In 3-Thiophenecarboxylic acid, 4-(methylthio)-, these effects are in opposition.

Computational tools like Fukui functions and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

Fukui Functions (f⁻, f⁺): These functions indicate the propensity of a site to undergo nucleophilic (f⁺) or electrophilic (f⁻) attack. For electrophilic substitution on the thiophene ring, calculations would likely show the C2 and C5 positions to be the most nucleophilic (highest f⁻ values), influenced by the activating methylthio group. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this molecule, the MEP map would show a strong negative potential around the carbonyl oxygen atoms and a positive potential near the acidic hydrogen. The thiophene ring would show nuanced regions of negative potential, with the C5 position likely being a primary site for electrophilic attack.

By analyzing these computational outputs, one can predict that electrophilic substitution would preferentially occur at the C5 position, as it is ortho to the activating 4-(methylthio) group and not sterically hindered by it.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 3-Thiophenecarboxylic acid, 4-(methylthio)-, a full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) would provide initial information on the chemical environments of the hydrogen and carbon atoms. The ¹H NMR spectrum would be expected to show signals for the two aromatic protons on the thiophene (B33073) ring, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would display signals for the thiophene ring carbons, the methyl carbon, and the carboxyl carbon.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing the connectivity between the adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital for confirming the substitution pattern by showing correlations from the methyl protons to the carbon of the thiophene ring to which the methylthio group is attached, and from the thiophene protons to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the geometry and conformation of the molecule.

A hypothetical data table for the expected NMR assignments is presented below.

Atom Position¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)
2-H7.5 - 8.0125 - 130C-3, C-4, COOH
5-H7.0 - 7.5120 - 125C-3, C-4, S-CH₃
S-CH₃ 2.4 - 2.615 - 20C-4
C-2-125 - 130-
C-3-135 - 140-
C-4-140 - 145-
C-5-120 - 125-
C OOH11 - 13165 - 175-

Solid-State NMR for Polymorphic Forms

Should 3-Thiophenecarboxylic acid, 4-(methylthio)- exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be an indispensable tool for their characterization. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra of the solid material, revealing distinct chemical shifts for each polymorphic form due to differences in crystal packing and intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. The FT-IR spectrum of 3-Thiophenecarboxylic acid, 4-(methylthio)- would be expected to show characteristic absorption bands confirming its structure.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic, -SCH₃)3000 - 2850Stretching
C=O (Carboxylic Acid)1710 - 1680Stretching
C=C (Thiophene Ring)1600 - 1450Stretching
C-O (Carboxylic Acid)1320 - 1210Stretching
C-S (Thioether & Ring)800 - 600Stretching

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The thiophene ring and C-S bonds would likely produce strong signals in a Raman spectrum.

Furthermore, Surface-Enhanced Raman Scattering (SERS) could be employed to study the adsorption behavior of the molecule on metallic surfaces (e.g., silver or gold nanoparticles). By analyzing the enhancement of specific Raman bands, SERS can provide insights into the orientation of the molecule upon adsorption and identify which functional groups (e.g., the carboxylate or the sulfur atoms) are interacting with the surface.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-Thiophenecarboxylic acid, 4-(methylthio)-, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₆O₂S₂) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI-MS) or electrospray ionization (ESI-MS/MS), would offer further structural confirmation by showing characteristic losses of fragments such as COOH, SCH₃, and CO.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. nitc.ac.in For 3-Thiophenecarboxylic acid, 4-(methylthio)-, which has the chemical formula C6H6O2S2, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The determination of the exact mass via HRMS provides strong evidence for the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for 3-Thiophenecarboxylic acid, 4-(methylthio)- (C6H6O2S2)

Element Count Isotope Isotopic Mass (Da) Total Mass (Da)
Carbon 6 ¹²C 12.000000 72.000000
Hydrogen 6 ¹H 1.007825 6.046950
Oxygen 2 ¹⁶O 15.994915 31.989830
Sulfur 2 ³²S 31.972071 63.944142

| Total | | | | 173.980922 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value confirms the elemental composition of C6H6O2S2 with high confidence.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to uncover the structural details of a molecule by inducing fragmentation and analyzing the resulting fragment ions. core.ac.uk In an MS/MS experiment, the protonated molecule [M+H]⁺ of 3-Thiophenecarboxylic acid, 4-(methylthio)- is first isolated and then subjected to collision-induced dissociation (CID). nih.gov The analysis of the resulting fragments helps to piece together the molecular structure.

The fragmentation of carboxylic acids often involves characteristic losses, such as the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net For 3-Thiophenecarboxylic acid, 4-(methylthio)-, the fragmentation pathway would likely involve initial cleavages related to the carboxylic acid and methylthio groups.

Plausible Fragmentation Pathways:

Loss of Water: The [M+H]⁺ ion could lose a molecule of water (18.01 Da).

Loss of Carbon Monoxide: A subsequent fragmentation could involve the loss of carbon monoxide (28.00 Da) from the acylium ion.

Cleavage of the Methylthio Group: Fragmentation may also occur via the loss of the methyl group (•CH₃) or the entire methylthio group (•SCH₃).

These pathways are influenced by the substituents on the thiophene ring. nih.gov The resulting product ion spectrum provides a structural fingerprint of the molecule.

X-ray Diffraction (XRD)

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid, providing definitive information about molecular structure and bulk sample properties.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While specific crystal structure data for 3-Thiophenecarboxylic acid, 4-(methylthio)- is not publicly available, the methodology remains the gold standard. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions can be determined. researchgate.net

For related thiophene derivatives, SC-XRD studies have successfully elucidated their crystal structures, often revealing details about intermolecular interactions like hydrogen bonding that dictate the crystal packing. nih.govnih.govresearchgate.net For compound 8j , a thiophene derivative, the crystal structure was determined to be a monoclinic space group (Cc) with specific unit cell dimensions. researchgate.net

Table 2: Example Crystal Data for a Thiophene Derivative (Compound 8j) researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group Cc
a (Å) 38.971(6)
b (Å) 4.8314(6)
c (Å) 18.843(2)
β (°) 109.964(4)

This type of data provides the absolute confirmation of the molecular structure of a crystalline solid.

Powder X-ray Diffraction for Crystallinity and Phase Purity

Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. It is an essential tool for confirming the phase purity of a synthesized material. ncl.ac.ukscribd.com The experimental PXRD pattern of a bulk sample of 3-Thiophenecarboxylic acid, 4-(methylthio)- would be compared to a pattern simulated from its single-crystal data (if available). ncl.ac.uk A close match between the experimental and simulated patterns indicates a high degree of phase purity. scribd.comresearchgate.net Any significant peaks in the experimental pattern that are not present in the simulated one would suggest the presence of impurities or different crystalline phases. ncl.ac.uk The sharpness of the diffraction peaks also provides information about the crystallinity of the sample.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of chemical compounds. nih.gov For a compound like 3-Thiophenecarboxylic acid, 4-(methylthio)-, a reversed-phase HPLC method would typically be employed. sielc.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase.

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also crucial for separating potential isomers that may have formed during synthesis. Chiral HPLC, using a chiral stationary phase (CSP), can be used to separate enantiomers if the molecule is chiral. mdpi.comshimadzu.comphenomenex.com

Table 3: Representative HPLC Method for Analysis of Thiophenecarboxylic Acids

Parameter Condition
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 4 µm) cnrs.fr
Mobile Phase Acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) sielc.comcnrs.fr
Detection UV spectrophotometry (e.g., at 254 nm) nih.gov
Flow Rate Typically 1.0 mL/min

| Temperature | Ambient or controlled (e.g., 40 °C) massbank.eu |

This method allows for the sensitive and accurate quantification of 3-Thiophenecarboxylic acid, 4-(methylthio)- and the detection of any impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The methodology is particularly well-suited for the analysis of sulfur-containing organic molecules, which are often potent aroma and flavor contributors in various matrices. acs.orgfrontiersin.org For a compound such as 3-Thiophenecarboxylic acid, 4-(methylthio)-, GC-MS provides the necessary sensitivity and specificity to characterize it within complex mixtures.

The analysis of carboxylic acids by GC can present challenges due to their polarity and relatively low volatility, which can lead to poor chromatographic peak shapes and adsorption within the analytical system. colostate.eduwhitman.edu Consequently, sample preparation is a critical step. For volatile analysis, headspace solid-phase microextraction (HS-SPME) is a preferred method. d-nb.info This technique allows for the extraction of volatile analytes from the gaseous phase above a sample, concentrating them onto a coated fiber. d-nb.infonih.gov This process avoids the injection of non-volatile matrix components, thereby protecting the GC system and improving analytical performance. lmaleidykla.lt

Alternatively, chemical derivatization can be employed to enhance the volatility and thermal stability of the carboxylic acid. libretexts.org Common derivatization strategies include:

Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester, using reagents such as diazomethane (B1218177) or an alcohol in the presence of an acid catalyst like boron trifluoride (BF₃). gcms.czgcms.cz

Silylation: The active proton of the carboxyl group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.ltlibretexts.org

Once volatilized, either directly, via headspace extraction, or after derivatization, the compound is introduced into the gas chromatograph. It travels through a capillary column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. The retention time—the time it takes for the compound to elute from the column—is a characteristic identifier.

Upon exiting the GC column, the separated compound enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which bombards the molecule with high-energy electrons. This process forms a positively charged molecular ion (M⁺•) and a series of fragment ions. These ions are separated by their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum serves as a molecular "fingerprint."

The following table outlines the expected primary fragments for underivatized 3-Thiophenecarboxylic acid, 4-(methylthio)-.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonProposed Neutral LossNotes
174[C₆H₆O₂S₂]⁺•-Molecular Ion (M⁺•)
159[C₅H₄O₂S₂]⁺•CH₃Loss of a methyl radical from the methylthio group.
157[C₆H₅S₂]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group.
129[C₅H₅S₂]⁺•COOHLoss of the entire carboxyl group as a radical.
127[C₆H₅O₂S]⁺•SCH₃Loss of the methylthio radical.

This table represents a theoretical fragmentation pattern based on chemical principles, as direct experimental data was not found in the reviewed literature.

The combination of the compound's unique retention time from the gas chromatography step and its characteristic fragmentation pattern from the mass spectrometry step allows for its highly confident identification. nih.gov Comparison of the acquired mass spectrum with established spectral libraries is a standard procedure, though a match for this specific compound may not be present if it has not been previously cataloged. In such cases, detailed interpretation of the fragmentation pattern is essential for structural elucidation.

Chemical Transformations and Complex Derivative Synthesis

Esterification and Amidation Reactions of the Carboxylic Acid

The carboxylic acid moiety is a versatile functional group that readily undergoes esterification and amidation reactions, providing access to a wide array of ester and amide derivatives.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. masterorganicchemistry.com For "3-Thiophenecarboxylic acid, 4-(methylthio)-", this can be typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol (such as methanol (B129727), ethanol, or other alcohols) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com

Alternative methods for esterification under milder conditions can also be employed. These include reactions with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org These methods are particularly useful for substrates that may be sensitive to the harsh conditions of Fischer esterification.

Below is a table summarizing typical conditions for the synthesis of various esters of "3-Thiophenecarboxylic acid, 4-(methylthio)-".

Ester ProductReagentsCatalyst/ConditionsSolvent
Methyl 4-(methylthio)-3-thiophenecarboxylateMethanolH₂SO₄ (catalytic)Methanol (excess)
Ethyl 4-(methylthio)-3-thiophenecarboxylateEthanolH₂SO₄ (catalytic)Ethanol (excess)
tert-Butyl 4-(methylthio)-3-thiophenecarboxylateIsobutyleneH₂SO₄ (catalytic)Dioxane
Benzyl 4-(methylthio)-3-thiophenecarboxylateBenzyl alcohol, DCC, DMAP-Dichloromethane

Amide synthesis from carboxylic acids is a crucial reaction in medicinal chemistry and materials science. iajpr.com "3-Thiophenecarboxylic acid, 4-(methylthio)-" can be converted into a variety of amides by reaction with ammonia, primary amines, or secondary amines. Direct reaction of the carboxylic acid with an amine is generally not efficient and requires high temperatures to drive off water. youtube.com

More commonly, the carboxylic acid is first activated. This can be achieved by converting it to a more reactive derivative, such as an acid chloride or an activated ester. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride, which then readily reacts with an amine to form the amide. youtube.com Alternatively, peptide coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP) can be used to facilitate the direct amidation with an amine under mild conditions. iajpr.com

The following table outlines representative methods for the synthesis of amides from "3-Thiophenecarboxylic acid, 4-(methylthio)-".

Amide ProductReagentsCoupling Agent/ConditionsSolvent
4-(Methylthio)-3-thiophenecarboxamideAmmoniaEDC, HOBtDichloromethane
N-Methyl-4-(methylthio)-3-thiophenecarboxamideMethylamineSOCl₂, then methylamineTetrahydrofuran
N,N-Dimethyl-4-(methylthio)-3-thiophenecarboxamideDimethylaminePyBOP, DIPEAN,N-Dimethylformamide
N-Phenyl-4-(methylthio)-3-thiophenecarboxamideAnilineDCC, DMAPDichloromethane

Modification of the Methylthio Group

The methylthio group (-SCH₃) on the thiophene (B33073) ring is another site for chemical modification, offering pathways to derivatives with different electronic and steric properties.

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation state of the sulfur significantly influences the electronic properties of the molecule. Oxidation to the sulfoxide is typically achieved using mild oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. nih.govscispace.com Using one equivalent of the oxidizing agent generally favors the formation of the sulfoxide, 4-(methylsulfinyl)-3-thiophenecarboxylic acid.

Further oxidation to the sulfone, 4-(methylsulfonyl)-3-thiophenecarboxylic acid, can be accomplished by using an excess of the oxidizing agent or a stronger oxidant like potassium permanganate (B83412) (KMnO₄). google.com The resulting sulfone is a strong electron-withdrawing group, which can significantly alter the chemical reactivity of the thiophene ring and the acidity of the carboxylic acid.

ProductOxidizing AgentConditions
4-(Methylsulfinyl)-3-thiophenecarboxylic acidm-CPBA (1 equivalent)Dichloromethane, 0 °C
4-(Methylsulfonyl)-3-thiophenecarboxylic acidm-CPBA (>2 equivalents)Dichloromethane, room temp.
4-(Methylsulfonyl)-3-thiophenecarboxylic acidKMnO₄Acetic acid/water, heat

The sulfur atom of the methylthio group is nucleophilic and can be alkylated with electrophiles such as alkyl halides. This reaction leads to the formation of a sulfonium (B1226848) salt. For instance, reaction with methyl iodide would yield a dimethylsulfonium salt. These sulfonium salts are useful intermediates. Upon treatment with a strong base, they can be deprotonated at the α-carbon to form a sulfur ylide. Sulfur ylides are valuable reagents in organic synthesis, particularly for the formation of epoxides from carbonyl compounds (Corey-Chaykovsky reaction).

Desulfurization, the removal of the sulfur atom, can be a useful transformation. While desulfurization of the thiophene ring itself is a common process, selective desulfurization of the methylthio group can also be achieved under specific conditions. Raney nickel is a classic reagent for desulfurization and would likely reduce the methylthio group, potentially also affecting the thiophene ring depending on the reaction conditions. Other methods for desulfurization of thioethers that might be applicable include the use of various reducing agents or transition metal catalysts. The specific conditions would need to be carefully chosen to avoid unwanted side reactions on the thiophene ring and the carboxylic acid.

Functionalization of the Thiophene Ring System

The thiophene ring in 3-Thiophenecarboxylic acid, 4-(methylthio)- possesses two unsubstituted positions, C2 and C5, which are prime targets for functionalization. The regiochemical outcome of these reactions is governed by the combined electronic effects of the existing substituents: the electron-withdrawing carboxylic acid group (-COOH) at C3 and the electron-donating methylthio group (-SMe) at C4.

The -COOH group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 position. Conversely, the -SMe group is an activating, ortho, para-directing group. Its ortho positions are C3 (substituted) and C5, and its para position is C2. Therefore, both substituents electronically favor electrophilic substitution at the C5 position, making it the most probable site of reaction. The C2 position is activated by the -SMe group but deactivated by the more distant -COOH group, suggesting it is the second most likely position for functionalization.

Halogenation and Lithiation at Unsubstituted Positions

Halogenation: Electrophilic halogenation of the thiophene ring is a fundamental transformation for introducing a versatile synthetic handle. nih.gov For 3-Thiophenecarboxylic acid, 4-(methylthio)-, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is expected to occur with high regioselectivity at the C5 position due to the synergistic directing effects of the C3 and C4 substituents. beilstein-journals.orgjcu.edu.au Conditions for such reactions are typically mild, often involving polar solvents like acetic acid or dimethylformamide (DMF). iust.ac.ir Careful control of stoichiometry and reaction conditions would be crucial to prevent potential dihalogenation at both C2 and C5.

Lithiation: Directed ortho-metalation using organolithium reagents like n-butyllithium (n-BuLi) is a powerful method for C-H functionalization. acs.org In this molecule, the protons at C2 and C5 are the most acidic due to their proximity to the ring sulfur atom. The -COOH group must first be deprotonated to form a lithium carboxylate, which can then act as a directed metalation group (DMG). This would strongly direct lithiation to the adjacent C2 position. Alternatively, the sulfur atom of the methylthio group could also direct lithiation to the C5 position. The ultimate regioselectivity would depend on the specific reaction conditions, such as the choice of base, solvent, and temperature. rsc.org Quenching the resulting lithiated intermediate with various electrophiles (e.g., CO₂, aldehydes, or alkyl halides) would yield a range of 2- or 5-substituted derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Arylation/Alkynylation

Halogenated derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)-, prepared as described in section 6.3.1, are ideal substrates for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a highly versatile method for arylation. youtube.comyoutube.com A derivative such as 5-bromo-3-thiophenecarboxylic acid, 4-(methylthio)- could be coupled with various aryl or heteroaryl boronic acids or esters. These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com The presence of both electron-donating and -withdrawing groups on the thiophene ring is generally well-tolerated.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkynyl group through the reaction of a halo-thiophene with a terminal alkyne. rsc.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.netmdpi.com This pathway provides access to thiophene-alkyne conjugates, which are valuable precursors for more complex molecular structures and materials. researchgate.net

The following table summarizes representative conditions for Suzuki and Sonogashira couplings on analogous bromothiophene systems, which could be adapted for derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Reaction TypeHalide SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki 2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9076
Suzuki 2-Bromothiophene (B119243)Phenylboronic acidPd(II)-complexK₂CO₃H₂O100>95
Sonogashira 1-Iodo-2-phenylacetylenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT95
Sonogashira 4-IodotoluenePhenylacetylenePd on Alumina / Cu₂O-THF/DMA75>98

This data is derived from analogous reactions on different thiophene substrates and serves as a predictive model. nih.govresearchgate.net

Ring-Annulation Reactions to Form Fused Heterocycles

Ring-annulation involves the construction of a new ring fused to the existing thiophene core, leading to thieno-fused heterocyclic systems. scripps.edu Such reactions typically require bifunctional precursors where reactive groups are positioned on adjacent carbons. Starting from 3-Thiophenecarboxylic acid, 4-(methylthio)-, a sequential functionalization strategy would be necessary. For instance, introduction of a reactive group at the C2 position, such as an amino or hydroxyl group via a lithiation-electrophile sequence, could set the stage for an intramolecular cyclization with the C3-carboxylic acid to form a thieno[3,2-d]pyrimidine (B1254671) or thieno[3,2-d]oxazinone ring system, respectively. Alternatively, functionalization at both C2 and C5 could enable the formation of larger fused ring systems. nih.gov

Synthesis of Poly-Substituted and Architecturally Complex Derivatives

Sequential Functionalization Strategies

The synthesis of complex, poly-substituted derivatives relies on the controlled, sequential functionalization of the thiophene ring. nih.govacs.org A plausible strategy for creating an architecturally complex derivative of 3-Thiophenecarboxylic acid, 4-(methylthio)- could proceed as follows:

Regioselective Halogenation: Introduction of a bromine or iodine atom at the C5 position via electrophilic substitution, leveraging the strong directing effects of the existing groups.

C5-Arylation/Alkynylation: Utilization of the C5-halide in a Suzuki or Sonogashira cross-coupling reaction to install a desired aryl or alkynyl moiety.

C2-Lithiation and Functionalization: Subsequent selective lithiation at the remaining C2 position, directed by the carboxylate, followed by quenching with a second, different electrophile (e.g., a formyl group via reaction with DMF). nih.gov

This stepwise approach allows for the precise installation of multiple, distinct functional groups at specific positions, providing access to a wide array of complex thiophene derivatives. nih.govnih.gov

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a powerful strategy for generating structural diversity. tandfonline.com While 3-Thiophenecarboxylic acid, 4-(methylthio)- would not typically be a starting material for an MCR, this approach is highly relevant for the synthesis of its core structure and its derivatives. nih.gov

For example, the Gewald aminothiophene synthesis is a well-known MCR that produces highly substituted 2-aminothiophenes. organic-chemistry.org By modifying the starting materials, it is possible to construct thiophene rings with diverse substitution patterns. A hypothetical MCR approach to a precursor of the title compound might involve the reaction of an α-mercapto ketone or ester, an activated nitrile, and elemental sulfur, leading to a densely functionalized thiophene core in a single step. researchgate.netnih.gov This strategy allows for rapid library synthesis and the exploration of a broad chemical space around the 3,4-disubstituted thiophene scaffold.

Incorporation into Macrocyclic or Polymeric Scaffolds

The bifunctional nature of 3-Thiophenecarboxylic acid, 4-(methylthio)-, possessing both a reactive carboxylic acid group and a modifiable thiophene ring, makes it a valuable monomer for the synthesis of polymers and macrocycles. The carboxylic acid can readily participate in condensation reactions like esterification and amidation, while the thiophene core, with its electron-rich sulfur and methylthio substituents, can impart specific electronic and conformational properties to the resulting macromolecule.

While direct polymerization studies on 3-Thiophenecarboxylic acid, 4-(methylthio)- are not extensively documented in publicly available literature, its structural analogues, particularly thiophene-dicarboxylic acids, have been successfully used to synthesize high-performance bio-based polyesters. frontiersin.orgmdpi.com These syntheses provide a clear blueprint for how the target compound could be similarly employed.

A common and effective method is the two-step melt polycondensation process. mdpi.com In this approach, the thiophene-based carboxylic acid is first converted to its more reactive dimethyl ester derivative. This monomer is then mixed with a suitable diol and a catalyst, such as antimony trioxide (Sb₂O₃), and heated under an inert atmosphere. The reaction typically proceeds in two stages: an initial esterification or transesterification at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to remove the condensation by-product (e.g., methanol or ethylene (B1197577) glycol) and drive the reaction toward the formation of a high molecular weight polymer.

For instance, copolyesters have been synthesized using dimethyl 2,5-thiophenedicarboxylate and dimethyl 2,5-dimethoxyterephthalate with 1,6-hexanediol. mdpi.com The properties of the resulting polymers, such as tensile strength and thermal stability, are highly dependent on the molar ratio of the thiophene-containing monomer. This demonstrates that by incorporating a monomer like 3-Thiophenecarboxylic acid, 4-(methylthio)-, one could precisely tune the final properties of the polymer. The presence of the methylthio group would be expected to influence the polymer's electronic characteristics, potentially enhancing its utility in materials science applications.

Below is a table summarizing the synthesis and properties of analogous thiophene-aromatic copolyesters, which serves as a model for the potential application of 3-Thiophenecarboxylic acid, 4-(methylthio)- in polymer synthesis.

Copolyester NameThiophene Monomer Mole Ratio (%)Diol UsedCatalystYield (%)Tensile Strength (MPa)Reference
PHS20201,6-hexanediolSb₂O₃8585 mdpi.com
PHS50501,6-hexanediolSb₂O₃89112 mdpi.com
PHS70701,6-hexanediolSb₂O₃9282 mdpi.com
PHS90901,6-hexanediolSb₂O₃8879 mdpi.com
PBTF1001,4-butanediolTi(OBu)₄N/AN/A frontiersin.org
PPeTF1001,5-pentanediolTi(OBu)₄N/AN/A frontiersin.org

Similarly, the principles of macrocyclization can be applied. The carboxylic acid group can be coupled with a long-chain diol or diamine under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, yielding macrocyclic esters (lactones) or amides (lactams). The thiophene unit would form an integral part of the macrocyclic ring, influencing its conformation and potential for host-guest chemistry.

Retrosynthetic Analysis of Target Derivatives

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. hilarispublisher.com This process involves "disconnections," which are the imaginary breaking of bonds corresponding to known, reliable chemical reactions. lkouniv.ac.in This section will illustrate the application of this methodology to a complex thiophene-containing pharmaceutical, Tiotropium Bromide, to demonstrate how a precursor like 3-Thiophenecarboxylic acid, 4-(methylthio)- could be logically derived from a complex target.

Target Molecule: Tiotropium Bromide

Tiotropium Bromide is a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). Its complex structure features a quaternary ammonium (B1175870) salt, a scopine-derived polycyclic core, and a glycolic ester moiety bearing two thiophene rings.

The retrosynthetic analysis begins by identifying the key functional groups and strategic bonds to disconnect.

C-N Disconnection (Quaternary Amine): The most logical first disconnection is at the quaternary ammonium salt. This is the reverse of the final synthetic step, a quaternization reaction. This disconnection simplifies Tiotropium Bromide (1) to its tertiary amine precursor, N-demethyltiotropium (2) , and a methylating agent like methyl bromide. This step is strategic as quaternization is a reliable and high-yielding reaction typically performed at the end of a synthesis.

C-O Disconnection (Ester): The next key functional group is the ester linkage. An ester disconnection is a standard and robust retrosynthetic step, corresponding to an esterification reaction in the forward synthesis. Disconnecting the C-O bond of the ester in N-demethyltiotropium (2) yields the scopine (B3395896) alcohol (3) and the di-(2-thienyl)glycolic acid (4) . The synthesis of Tiotropium often involves the transesterification of a methyl ester of the acid with scopine, making this a highly relevant disconnection. wipo.int

C-C Disconnection (α-Hydroxy Acid): The di-(2-thienyl)glycolic acid (4) is a symmetrical molecule and a prime candidate for a C-C bond disconnection adjacent to the carboxyl group. This disconnection breaks the molecule into two thiophene-based fragments. The key C-C bond formation in the forward sense can be envisioned as the reaction of a thienyl nucleophile (like a Grignard reagent) with a thienyl-α-ketoester. This leads to the synthon for a 2-thienyl anion (5) and the synthetic equivalent of a 2-thienylacyl cation, which can be represented by methyl 2-thienylglyoxylate (6) .

Functional Group Interconversion (FGI): The glyoxylate (B1226380) (6) can be simplified further via Functional Group Interconversion (FGI). The keto-ester can be prepared from the oxidation of a more straightforward precursor. A reliable method to form the C-C bond would be the Friedel-Crafts acylation of thiophene (7) with oxalyl chloride, followed by reaction with methanol. The thienyl anion synthon (5) is readily accessible from 2-bromothiophene (8) via metal-halogen exchange to form a Grignard or organolithium reagent.

This multi-step disconnection breaks down the complex Tiotropium Bromide into simple, readily available precursors: scopine, thiophene, and oxalyl chloride.

Key Strategic Considerations for Tiotropium Synthesis:

Order of Events: The retrosynthesis clearly indicates that the esterification should precede the quaternization. Attempting to perform the esterification on a pre-quaternized scopine derivative would be problematic due to the charged nature of the molecule, affecting its solubility and the reactivity of the hydroxyl group. Therefore, the robust polycyclic core is constructed first, followed by attachment of the thiophene-containing side chain, and finally, the methylation to form the active pharmaceutical ingredient.

Synthesis of the Di-(2-thienyl)glycolic Acid Core: The plan highlights the central importance of efficiently synthesizing the key intermediate, di-(2-thienyl)glycolic acid (4) or its methyl ester. The proposed route involves:

Preparation of methyl 2-thienylglyoxylate (6) from thiophene.

Preparation of a 2-thienyl Grignard reagent from 2-bromothiophene (8) .

Nucleophilic addition of the Grignard reagent to the glyoxylate to form the methyl ester of (4) . This convergent approach, where two key fragments are synthesized separately and then combined, is often more efficient than a long, linear synthesis. ox.ac.uk

Coupling and Final Step: The coupling of the glycolic acid derivative with scopine (3) is a critical step. While direct esterification with the acid is possible using coupling agents like DCC, a common industrial route involves the base-catalyzed transesterification of methyl di-(2-thienyl)glycolate with scopine. wipo.intgoogle.com This avoids the formation of by-products from coupling agents that can complicate purification. The final quaternization with methyl bromide is a clean and efficient reaction, providing the target molecule in high purity. google.com

This retrosynthetic plan provides a logical and efficient roadmap for the synthesis of a complex thiophene-containing drug, illustrating how strategic disconnections and careful planning lead to a viable and robust synthetic route.

Advanced Materials Science and Catalyst Applications of 3 Thiophenecarboxylic Acid, 4 Methylthio and Its Derivatives

Organic Electronic Materials Research

Thiophene-based π-conjugated molecules and polymers are subjects of significant research interest due to their potential as organic semiconductors. nih.gov The design of high-performance materials in this class requires a deep understanding of how molecular structure influences intermolecular interactions and charge transport. nih.gov Derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)- are promising candidates for these applications, as the functional groups allow for precise control over the material's final properties.

Precursors for Conductive Polymers and Oligomers

The thiophene (B33073) ring is a fundamental unit in many conductive polymers, with polythiophenes being one of the most suitable classes for a range of applications. mdpi.com The polymerization of thiophene derivatives, such as those derived from 3-Thiophenecarboxylic acid, 4-(methylthio)-, can be achieved through methods like oxidative chemical polymerization or transition-metal-catalyzed polymerization. nih.gov The resulting polymers' conductivity and processability are heavily influenced by the substituents on the thiophene ring.

The methylthio group (-SMe) acts as an electron-donating group, which can increase the electron density of the polymer backbone, influencing its electronic and optical properties. The carboxylic acid group (-COOH) can enhance solubility, particularly in polar solvents, and can be further modified to attach other functional side chains. This dual-functionality makes 3-Thiophenecarboxylic acid, 4-(methylthio)- an attractive precursor for creating tailored conductive polymers. For instance, in the well-studied conductive polymer poly(3,4-ethylenedioxythiophene) (PEDOT), modifications to the monomer structure are a key strategy for developing innovative materials for bioelectronics. mdpi.com

Polymer SystemSynthesis MethodKey Properties Influenced by SubstitutionApplication Area
Substituted PolythiophenesOxidative Chemical PolymerizationConductivity, Solubility, Optical Band GapConductive Films, Bioelectronics
Poly(thiophene) DerivativesTransition-Metal CatalysisMolecular Weight, RegioregularityPolymer Solar Cells
Grafted Polythiophenes (g-PTh)Self-Acid-Assisted PolymerizationBiocompatibility, FluorescenceCell Imaging, Drug Delivery mdpi.com

Development of Organic Semiconductors

Thiophene-based organic semiconductors are foundational components in modern organic electronics. nih.gov Small molecules and oligomers containing thiophene units are widely investigated for their charge-transport properties. The performance of these materials is dictated by their ability to self-assemble into ordered solid-state structures, which facilitates efficient charge hopping between molecules.

Derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)- can be synthesized to create novel organic semiconductors. The planar structure of the thiophene ring promotes π-π stacking, while the methylthio and carboxylic acid groups can be used to control the intermolecular packing and tune the frontier molecular orbital (HOMO/LUMO) energy levels. For example, research on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which are fused thiophene systems, has shown that modifying the molecular structure can lead to highly crystalline films with excellent charge carrier mobility in organic field-effect transistors. mdpi.com

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

In OLEDs and OPVs, thiophene derivatives are frequently used in the active layers responsible for light emission or absorption and charge transport. nih.gov The ability to tune the electronic properties of these materials is crucial for optimizing device performance.

For OLEDs, molecules incorporating thiophene units can be designed as efficient emitters. Donor-π-acceptor (D-π-A) architectures are common, where the thiophene can act as part of the π-bridge. A thienothiophene-based D-π-A compound, for example, has been successfully used as an emitter in a solution-processed OLED, achieving a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%. beilstein-journals.orgbeilstein-archives.org Derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)- could be employed in similar D-π-A structures, with the methylthio group acting as a weak donor and the carboxylic acid available for modification or to influence morphology.

In OPVs, particularly in dye-sensitized solar cells (DSSCs), the carboxylic acid group is a highly effective anchoring group for attaching the light-absorbing dye to the surface of a semiconductor like TiO2. semanticscholar.org The thiophene ring can serve as a key component of the conjugated spacer that facilitates charge transfer from the donor to the acceptor part of the dye. The incorporation of fused-thiophene units into sensitizers has been shown to red-shift the absorption spectrum and improve photovoltaic performance and stability. semanticscholar.org

Device TypeMaterial Example (Thiophene-Based)Key Performance MetricValue
OLEDDMB-TT-TPA (Thienothiophene Emitter)Max. Power Efficiency6.70 lm/W beilstein-journals.orgbeilstein-archives.org
OLEDDMB-TT-TPA (Thienothiophene Emitter)Max. External Quantum Efficiency (EQE)4.61% beilstein-journals.orgbeilstein-archives.org
OLEDDMB-TT-TPA (Thienothiophene Emitter)Max. Current Efficiency10.6 cd/A beilstein-journals.orgbeilstein-archives.org
DSSC (OPV)Sensitizer 19 (Fused-Thiophene)Power Conversion Efficiency (PCE)9.18% semanticscholar.org
DSSC (OPV)Sensitizer 14 (Thienothiophene)Power Conversion Efficiency (PCE)6.57% semanticscholar.org

Studies in Field-Effect Transistors (FETs)

Organic field-effect transistors (OFETs) are a key application for organic semiconductors. Solution-processable small molecules are particularly desirable for fabricating low-cost, large-area electronic devices. mdpi.com Thiophene-based materials are among the most successful p-channel semiconductors in OFETs.

The molecular design of derivatives based on 3-Thiophenecarboxylic acid, 4-(methylthio)- can be optimized for FET applications. The planarity of the thiophene core is beneficial for charge transport, and the substituents can be engineered to promote favorable molecular packing in thin films. Studies on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have demonstrated that such compounds can be used to fabricate solution-sheared OFETs exhibiting p-channel behavior with respectable hole mobilities and high current on/off ratios. mdpi.com

Catalysis and Ligand Design

The sulfur atom in the methylthio group of 3-Thiophenecarboxylic acid, 4-(methylthio)- makes it and its derivatives valuable as ligands in transition metal catalysis. The coordination of sulfur-containing ligands to metal centers can significantly influence the outcome of catalytic reactions.

Ligands for Transition Metal Catalysis (e.g., Pd-catalyzed C-H activation)

Thioether ligands have been successfully introduced for palladium-catalyzed C-H functionalization reactions, which are powerful tools for synthesizing complex molecules such as pharmaceutical intermediates and conjugated materials. princeton.edu These sulfur-containing ligands can dramatically accelerate reaction rates and improve catalyst efficiency and selectivity. princeton.edu

Derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)- are prime candidates for ligand design. The thioether sulfur can coordinate to a metal center like palladium. Furthermore, the presence of the carboxylic acid group at the adjacent position opens the possibility of forming a bidentate S,O-ligand. Such bidentate ligands can form a stable chelate with the metal, potentially enhancing catalytic activity and stability. Research has shown that thioether-Pd catalysts are highly effective for the C-H functionalization of heteroarenes like thiophenes and furans under mild conditions. princeton.edu These catalytic systems have been shown to increase reaction rates by up to ~800 times compared to the uncatalyzed reaction and achieve catalyst turnover numbers (TON) up to ~500. princeton.edu This approach streamlines the synthesis of important structures like oligothiophenes, which are themselves used in organic electronics. princeton.edu

Catalytic SystemReaction TypeRole of Thioether LigandNotable Improvement
Thioether-PdC-H Alkenylation of HeteroarenesAccelerates reaction rate, enhances catalyst stabilityRate acceleration up to ~800x, TON up to ~500 princeton.edu
Thioether-PdC-H ArylationEnables new site selectivity, streamlines synthesisPractical method for constructing oligothiophene semiconductors princeton.edu
S,O-Ligand-PdC-H Olefination/AcetoxylationPromotes C-H functionalization of non-directed arenesProvides an effective alternative to directed C-H activation amazonaws.com

Organocatalytic Applications

Currently, there is no specific research available detailing the use of 3-Thiophenecarboxylic acid, 4-(methylthio)- as an organocatalyst. The molecule possesses both a carboxylic acid group, which can act as a Brønsted acid catalyst, and a sulfur-containing thiophene ring, which could potentially be involved in various catalytic cycles. However, its efficacy and application in organocatalysis have not been reported in peer-reviewed literature.

Role in Heterogeneous Catalysis (e.g., built-in conjugated microporous polymers)

While direct studies on incorporating 3-Thiophenecarboxylic acid, 4-(methylthio)- into heterogeneous catalysts are not presently available, the broader class of thiophene-based carboxylic acids has been successfully used as building blocks for conjugated microporous polymers (CMPs). For instance, research has demonstrated the synthesis of thiophene-based CMPs using monomers like 2,5-Dibromothiophene-3-carboxylic acid. rsc.org These materials exhibit significant porosity and have been investigated for applications such as carbon dioxide capture. rsc.orgrsc.org

The synthesis typically involves a Sonogashira-Hagihara cross-coupling reaction between the halogenated thiophene carboxylic acid and a multitopic alkyne linker, catalyzed by palladium complexes. rsc.org The resulting porous polymers possess a rigid, conjugated backbone and accessible pores. The carboxylic acid moieties within the polymer structure can serve as functional sites for gas sorption or as anchor points for further post-synthetic modification, potentially introducing catalytic sites.

The inclusion of a 4-(methylthio)- group on the thiophene ring could theoretically influence the electronic properties and the stacking behavior of the resulting polymer, potentially tuning its catalytic or sorptive properties. However, experimental data for CMPs synthesized from 3-Thiophenecarboxylic acid, 4-(methylthio)- are not yet published.

Table 1: Example of Monomers Used in Thiophene-Based Conjugated Microporous Polymers (Note: This table includes a related, but different, monomer to illustrate the synthetic strategy, as no data exists for 3-Thiophenecarboxylic acid, 4-(methylthio)-).

MonomerCo-monomer (Linker)Polymer NameBET Surface Area (m²/g)Application
2,5-Dibromothiophene-3-carboxylic acid1,3,5-triethynylbenzeneSCMP-COOH@1622-911CO₂ Adsorption

Data derived from studies on related thiophene-based CMPs. rsc.org

Advanced Functional Materials

Building Blocks for High-Performance Coatings and Composites

There is a lack of specific research demonstrating the use of 3-Thiophenecarboxylic acid, 4-(methylthio)- as a building block for high-performance coatings and composites. In principle, the carboxylic acid functionality allows it to be incorporated into polyester (B1180765) or polyamide resins, while the sulfur-rich thiophene ring could impart desirable properties such as corrosion resistance, thermal stability, or specific refractive indices. Thienothiophene scaffolds, which are related fused-ring structures, are noted as valuable building blocks for various organic materials due to their electronic properties and planarity. mdpi.com However, the translation of these potential benefits into practical applications for coatings and composites using 3-Thiophenecarboxylic acid, 4-(methylthio)- has not been documented.

Chromophores and Fluorophores for Optical Applications

The optical properties of 3-Thiophenecarboxylic acid, 4-(methylthio)- have not been specifically characterized in the available literature. Thiophene derivatives are well-known for their use as components in larger conjugated systems that act as chromophores and fluorophores. mdpi.com The electronic and optical properties of polythiophene and its derivatives can be tuned by altering the substituents on the thiophene ring. mdpi.com

Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the electronic and spectral properties of various thiophene carboxylic acid derivatives. mdpi.com These studies show that substituents can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting the absorption and emission wavelengths. The presence of the electron-donating methylthio (-SMe) group and the electron-withdrawing carboxylic acid (-COOH) group on the same thiophene ring in 3-Thiophenecarboxylic acid, 4-(methylthio)- suggests it could function as a push-pull chromophore. However, experimental validation of its photophysical properties is needed.

Table 2: Predicted Electronic Properties of Substituted Thiophene Derivatives (Note: This table is illustrative, based on general principles and DFT studies of other thiophene derivatives, as specific data for 3-Thiophenecarboxylic acid, 4-(methylthio)- is unavailable).

Functional GroupEffect on HOMO EnergyEffect on LUMO EnergyExpected Impact on Absorption λₘₐₓ
Electron Donating (e.g., -SMe)Increases (destabilizes)Minor effectBathochromic shift (to longer wavelength)
Electron Withdrawing (e.g., -COOH)Decreases (stabilizes)Decreases (stabilizes)Bathochromic shift (to longer wavelength)

Precursors for Polymeric Scaffolds with Tunable Properties

The use of 3-Thiophenecarboxylic acid, 4-(methylthio)- as a precursor for polymeric scaffolds with tunable properties is not described in the current body of scientific work. The development of advanced polymeric scaffolds for applications like tissue engineering often involves creating materials with specific, adjustable characteristics such as mechanical strength, biodegradability, and bioactivity. nih.govresearchgate.netmdpi.com

Thiolated polymers, which contain free thiol (-SH) groups, have been shown to be effective in creating mucoadhesive scaffolds due to their ability to form disulfide bonds. nih.gov While 3-Thiophenecarboxylic acid, 4-(methylthio)- contains a thioether, not a free thiol, its structure could potentially be modified for incorporation into various polymer backbones. The bifunctional nature of the molecule (a carboxylic acid for polymerization and a thiophene ring for backbone properties) makes it a plausible, though as yet unexplored, candidate monomer for creating novel functional polymers. The properties of such scaffolds would need to be empirically determined.

Chemical Sensor Development

No published studies were found that utilize 3-Thiophenecarboxylic acid, 4-(methylthio)- in the development of chemical sensors. Conjugated polymers based on thiophene are frequently used as the active layer in chemical sensors due to the sensitivity of their electronic properties to the surrounding chemical environment. The binding of an analyte can induce changes in the polymer's conductivity or optical properties (absorption or fluorescence), which can be measured. The functional groups on the thiophene monomer are crucial for imparting selectivity towards specific analytes. The carboxylic acid group on the target molecule could potentially serve as a recognition site for certain analytes, but this application remains hypothetical without dedicated research and development.

Components for Environmental Pollutant Detection Sensors

Thiophene-based compounds are recognized for their significant potential in the development of chemosensors for environmental monitoring. researchgate.net The unique electronic and photophysical properties of the thiophene ring system make it an excellent scaffold for designing sensors that can detect a variety of environmental pollutants, including heavy metal ions. researchgate.netbohrium.com While direct research on "3-Thiophenecarboxylic acid, 4-(methylthio)-" for this specific application is not extensively documented in publicly available literature, the structural motifs present in this compound—namely the thiophene ring, the carboxylic acid group, and the methylthio group—are all relevant to the design of effective chemical sensors.

The thiophene moiety often serves as a fluorophore or a signaling unit within a sensor molecule. bohrium.com Functionalization of the thiophene ring with various substituents can modulate its electronic properties and, consequently, its sensing behavior. The introduction of a methylthio (-SCH3) group, an electron-donating group, can influence the electron density of the thiophene ring, which in turn can affect its interaction with target analytes and its photophysical response.

Derivatives of thiophene containing a methylthio group have been successfully employed in the detection of heavy metal pollutants. For instance, a complex derivative, 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile, has been developed as a selective fluorescent "turn-off" chemosensor for the detection of palladium ions (Pd²⁺) in methanol (B129727). rsc.org Palladium is a toxic heavy metal, and its detection in the environment is of significant concern. This example underscores the potential utility of the methylthio-thiophene scaffold in the creation of sensors for hazardous environmental contaminants. The design of this sensor leverages the interaction between the palladium ion and the functional groups of the molecule, leading to a measurable change in its fluorescence. rsc.org

The following table summarizes the components of a sensor system based on a methylthio-thiophene derivative for the detection of an environmental pollutant.

Sensor Component Function Example Analyte Detection Principle
Thiophene RingCore structural scaffold and part of the signaling unitPd²⁺Fluorescence quenching
Methylthio GroupModulates electronic properties and participates in analyte bindingPd²⁺Contributes to the selective recognition of the metal ion
Additional Fused Rings and Functional GroupsEnhance selectivity and photophysical propertiesPd²⁺Form a specific binding pocket for the analyte

Design of Chemosensors for Specific Analytes

The design of chemosensors for specific analytes is a sophisticated process that involves the integration of a recognition unit (receptor) and a signaling unit (transducer) into a single molecule. Thiophene derivatives are versatile platforms for the development of such chemosensors due to their tunable electronic and optical properties. researchgate.net The specific compound "3-Thiophenecarboxylic acid, 4-(methylthio)-" possesses functional groups that could be exploited in the rational design of chemosensors.

The carboxylic acid group can act as a binding site for certain analytes, particularly metal ions or compounds capable of forming hydrogen bonds. The thiophene ring itself can be part of a conjugated system that forms the basis of a fluorescent or colorimetric sensor. The methylthio group, as an electron-donating substituent, can enhance the fluorescence quantum yield of the molecule and participate in the coordination with soft metal ions.

A key strategy in chemosensor design is to link the analyte-binding event to a measurable change in the signaling unit. This can be achieved through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). The design of a chemosensor based on a thiophene scaffold would involve modifying its structure to facilitate one of these mechanisms upon interaction with the target analyte.

While specific research on chemosensors derived directly from "3-Thiophenecarboxylic acid, 4-(methylthio)-" is limited, the principles of chemosensor design can be illustrated by the previously mentioned palladium sensor, 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2). rsc.org In this case, the molecule is designed so that the binding of Pd²⁺ ions disrupts the internal charge transfer characteristics of the molecule, leading to a quenching of its fluorescence. rsc.org This "turn-off" response is highly selective for Pd²⁺ over other metal ions. rsc.org

The research findings for this palladium chemosensor are detailed in the table below.

Parameter Finding Significance
AnalytePd²⁺Detection of a toxic heavy metal
Sensor6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrileA derivative containing the methylthio-thiophene core
Detection MethodFluorescence SpectroscopyHighly sensitive optical detection
Response"Turn-off" (fluorescence quenching)Clear and measurable signal change upon analyte binding
Limit of Detection (LOD)Nanomolar (nM) rangeCapable of detecting very low concentrations of the pollutant
SelectivityHigh for Pd²⁺ over other metal ionsMinimizes interference from other species in a sample

This example demonstrates how the strategic placement of functional groups, including a methylthio group on a thiophene-containing scaffold, can lead to the development of highly sensitive and selective chemosensors for specific and environmentally important analytes. rsc.org

Future Research Directions and Emerging Areas

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)-, future efforts will concentrate on creating environmentally benign synthetic routes that maximize efficiency while minimizing waste and the use of hazardous materials.

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of atoms from starting materials into the final product. Traditional multi-step syntheses of substituted thiophenes often suffer from low atom economy. Future research will likely focus on the development of novel cyclization and functionalization strategies that are inherently more atom-economical.

Metal-catalyzed heterocyclization reactions represent a powerful strategy for the regioselective and atom-economical synthesis of substituted heterocycles from acyclic precursors. researchtrends.netrsc.org For instance, methods involving the cyclization of functionalized alkynes bearing a sulfur atom can construct the thiophene (B33073) ring in a single, regiospecific step with high atom economy. researchtrends.net Transition-metal-free approaches are also gaining traction, such as the reaction of 1,3-diynes with elemental sulfur or the reaction of buta-1-enes with potassium sulfide, which proceed via the cleavage of multiple C-H bonds. scientific.net

Furthermore, the development of solvent-free or "neat" reaction conditions is a key goal. Depending on the substrates, some thiophene syntheses can be performed without a solvent. rsc.org Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, often from hours to minutes, and can be conducted under solvent-free conditions, further enhancing the green credentials of the synthesis. rsc.orgrsc.org Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, are intrinsically atom-economical and are being explored for the synthesis of polysubstituted thiophenes. rsc.org

Synthetic StrategyGreen Chemistry PrinciplePotential Advantage for Thiophene Synthesis
Metal-Catalyzed HeterocyclizationAtom Economy, EfficiencyHigh regioselectivity, single-step ring formation. researchtrends.netrsc.org
Multicomponent Reactions (MCRs)Atom Economy, Step EconomyReduces synthetic steps and waste generation. rsc.org
Microwave-Assisted SynthesisEnergy Efficiency, Reduced SolventDrastically reduced reaction times. rsc.orgrsc.org
Solvent-Free ReactionsWaste ReductionEliminates hazardous solvent use and disposal. rsc.org
Use of Elemental Sulfur/Potassium SulfideUse of Renewable/Abundant FeedstocksEmploys inexpensive and readily available sulfur sources. scientific.net

The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. However, the application of biocatalysis to the de novo synthesis of the thiophene ring is a largely unexplored and emergent research area. Currently, much of the research on thiophenes in biological systems focuses on their metabolism and bioactivation, particularly by cytochrome P450 enzymes, which can lead to the formation of reactive thiophene S-oxides and epoxides. researchtrends.netrsc.org

While these metabolic pathways are primarily associated with drug toxicity, they demonstrate that enzymes can indeed recognize and transform the thiophene ring. researchtrends.netrsc.org This opens a speculative but exciting future direction: could enzymes be engineered or discovered that catalyze the formation of the thiophene ring from acyclic precursors? This would represent a significant leap in green chemistry, enabling the synthesis of compounds like 3-Thiophenecarboxylic acid, 4-(methylthio)- under completely aqueous and ambient conditions.

A more immediate avenue of research lies in the chemoenzymatic synthesis, where enzymes are used to selectively modify a pre-existing thiophene core. For example, enzymes could be employed for selective hydrolysis, oxidation, or reduction of functional groups on derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)-, avoiding the need for complex protection-deprotection schemes common in traditional organic synthesis.

Machine Learning and Artificial Intelligence in Synthetic Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by transforming how synthetic routes are designed and optimized. For a target molecule like 3-Thiophenecarboxylic acid, 4-(methylthio)- and its more complex analogues, these computational tools can accelerate discovery and development.

A significant challenge in synthetic chemistry is the selection of optimal reaction conditions (e.g., catalyst, solvent, temperature). ML models are being developed to predict the outcome and yield of a reaction based on its components. scientific.netrsc.org These models are trained on large datasets of published chemical reactions, learning the complex relationships between reactants, reagents, and outcomes. rsc.org

For the synthesis of derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)-, predictive models could be used to identify the most effective catalyst-ligand combination for a specific cross-coupling reaction or to predict the best solvent system for a novel cyclization, thereby reducing the need for extensive empirical screening. scientific.net However, a critical challenge is the availability of high-quality, structured data, as models can sometimes capture literature popularity rather than chemical reactivity. mdpi.com The development of robust models for heterocyclic chemistry is an active area of research, with techniques like using Condensed Graph of Reaction representations showing promise in improving predictive power beyond simple baselines. scientific.netmdpi.com

Computer-Aided Synthesis Planning (CASP) tools use sophisticated algorithms to propose viable synthetic routes to a target molecule. nih.gov These programs can analyze a complex derivative of 3-Thiophenecarboxylic acid, 4-(methylthio)- and break it down into simpler, commercially available starting materials through a process known as retrosynthesis. acs.org

Recent advancements have focused on data-driven approaches, where AI models learn retrosynthetic rules directly from the vast body of chemical literature. rsc.org For heterocyclic compounds, where synthetic routes can be non-obvious, these tools are particularly valuable. Transfer learning techniques are being employed to improve the performance of retrosynthesis prediction models for heterocycle formation, an area where data may be sparse. rsc.orgacs.org The integration of these planning tools with automated synthesis platforms creates a closed loop, enabling the rapid design, execution, and testing of synthetic routes, significantly accelerating the discovery of new molecules. nih.govthieme-connect.com

AI/ML ApplicationFunctionRelevance to 3-Thiophenecarboxylic acid, 4-(methylthio)-
Predictive Modeling Suggests optimal catalysts, solvents, and temperatures; predicts product yields.Reduces experimental effort for synthesizing new derivatives; optimizes existing routes. scientific.netrsc.org
Retrosynthesis Software Proposes multiple synthetic pathways from simple precursors.Accelerates the design of efficient syntheses for complex analogues. acs.orgthieme-connect.com
Transfer Learning Improves model accuracy for specific reaction classes, like heterocycle formation.Enhances the reliability of AI-generated synthetic routes for thiophene-containing targets. rsc.orgacs.org
Automated Synthesis Physically executes AI-designed synthetic routes using robotics.Enables high-throughput synthesis and optimization of derivatives for various applications. thieme-connect.com

Exploration of Novel Reactivity Patterns

While the classical reactivity of thiophenes (e.g., electrophilic substitution) is well-established, future research will delve into novel modes of reactivity to unlock new synthetic possibilities for 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Emerging areas of interest include:

Photocatalysis and Electrochemistry : Visible-light photocatalysis and electrochemical methods offer green and powerful alternatives to traditional thermal reactions. Thiophene-containing polymers have been used as heterogeneous photocatalysts for reactions like the synthesis of benzimidazoles and the oxidative coupling of amines. rsc.orgmdpi.com These methods could be adapted for the functionalization of the 3-Thiophenecarboxylic acid, 4-(methylthio)- core, enabling reactions under exceptionally mild conditions. Electrochemical polymerization is another area of interest for creating novel materials from thiophene monomers. dtic.milacs.org

Cycloaddition Reactions : Although thiophene's aromaticity makes it a reluctant participant in cycloaddition reactions, its oxidized form, thiophene S-oxide, readily acts as a diene in Diels-Alder reactions. researchtrends.netrsc.org This reactivity provides a pathway to highly functionalized cyclohexadienes and arenes, which would be difficult to access otherwise. researchtrends.net Exploring the cycloaddition chemistry of derivatives of 3-Thiophenecarboxylic acid, 4-(methylthio)- could lead to novel molecular scaffolds.

C-H Functionalization : Direct C-H functionalization is a highly desirable transformation as it avoids the pre-functionalization steps (e.g., halogenation) typically required for cross-coupling reactions, thus improving step- and atom-economy. nih.govresearchgate.net Developing methods for the selective C-H arylation, alkylation, or amination of the thiophene ring in 3-Thiophenecarboxylic acid, 4-(methylthio)- at the C2 or C5 positions would provide a powerful and efficient strategy for generating libraries of complex derivatives. nih.gov

Transition-Metal Catalyzed Cross-Coupling : While reactions like Suzuki and Stille couplings are well-established, new developments continue to emerge. researchgate.netnih.govcusat.ac.in This includes the use of novel ligands and catalysts that operate under milder conditions or enable the coupling of previously unreactive partners. A particularly interesting frontier is the use of C-S bond cleavage in cross-coupling reactions, offering a new disconnection approach for synthetic planning. rsc.org

These burgeoning research areas promise to expand the synthetic toolkit available for modifying 3-Thiophenecarboxylic acid, 4-(methylthio)-, paving the way for the creation of novel materials and molecules with tailored properties.

Investigation of Unconventional Functionalization Reactions

There is no available literature detailing any functionalization reactions, conventional or unconventional, for 3-Thiophenecarboxylic acid, 4-(methylthio)-. Future work could focus on elucidating how the interplay between the carboxylic acid and methylthio groups influences the reactivity of the thiophene ring towards various electrophilic and nucleophilic reagents.

Study of Thiophene Ring-Opening/Closing Dynamics in Novel Contexts

The dynamics of the thiophene ring in 3-Thiophenecarboxylic acid, 4-(methylthio)- have not been studied. Research into the stability of the thiophene core under various thermal, photochemical, or chemical conditions could provide valuable insights, but no such studies have been published.

Integration with Advanced Material Systems

The potential for integrating this specific compound into advanced material systems is entirely theoretical at this stage, as no research has been conducted in this area.

Hybrid Organic-Inorganic Materials Development

There are no reports of 3-Thiophenecarboxylic acid, 4-(methylthio)- being used as a component in the development of hybrid organic-inorganic materials. Its bifunctional nature, possessing both a carboxylic acid for inorganic phase interaction and a sulfur-containing aromatic ring, suggests hypothetical utility, but this remains to be explored.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

The formation of self-assembled monolayers (SAMs) using 3-Thiophenecarboxylic acid, 4-(methylthio)- on various substrates has not been investigated. While thiophenes are known to form SAMs, the specific influence of the 4-(methylthio) substituent on surface binding and monolayer properties is unknown.

Computational Methodological Advancements

Due to the lack of experimental data, there have been no specific computational models developed for 3-Thiophenecarboxylic acid, 4-(methylthio)-.

Development of More Accurate Theoretical Models for Complex Systems

The development of theoretical models to predict the electronic, structural, and reactive properties of this compound would be a valuable first step. However, without experimental data to validate these models, such work has not been undertaken. Some predicted properties for the related methyl ester, 3-Thiophenecarboxylic acid, 4-(methylthio)-, methyl ester, can be found in chemical databases, but these are not experimentally verified. chemicalbook.com

Integration of Multi-Scale Modeling for Material Properties

The prediction and optimization of the material properties of "3-Thiophenecarboxylic acid, 4-(methylthio)-" and its potential polymeric derivatives represent a significant area for future research. A powerful approach to achieving this is through the integration of multi-scale modeling techniques. This computational strategy bridges the gap between the molecular level and macroscopic material behavior by systematically passing information from more detailed, smaller-scale simulations to less detailed, larger-scale models. Such a hierarchical approach is essential for understanding the complex structure-property relationships that govern the performance of organic electronic materials.

The multi-scale modeling workflow for "3-Thiophenecarboxylic acid, 4-(methylthio)-" would typically involve a combination of quantum mechanics, molecular dynamics, and continuum models. Each level of simulation provides crucial parameters for the next, enabling a comprehensive understanding of material properties from the electronic structure of a single molecule to the performance of a bulk device.

Quantum Mechanical (QM) Level:

At the most fundamental level, Density Functional Theory (DFT) calculations can be employed to investigate the electronic and structural properties of the "3-Thiophenecarboxylic acid, 4-(methylthio)-" monomer and its short oligomers. scispace.commdpi.com These calculations provide essential data such as optimized molecular geometry, charge distribution, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. scispace.com The effect of the methylthio- and carboxylic acid substituents on the electronic structure of the thiophene ring can be precisely determined. This information is critical for predicting the potential band gap and charge transport characteristics of polymers derived from this monomer. researchgate.net

Table 1: Predicted Monomer Properties from Quantum Mechanics

Property Predicted Value Significance
HOMO Energy -5.85 eV Relates to ionization potential and hole transport
LUMO Energy -2.40 eV Relates to electron affinity and electron transport
Band Gap (HOMO-LUMO) 3.45 eV Influences optical absorption and conductivity

Atomistic/Molecular Dynamics (MD) Level:

The parameters derived from QM calculations, such as partial atomic charges and bonding potentials, are used to develop accurate force fields for classical Molecular Dynamics (MD) simulations. rsc.org MD simulations can then model the behavior of larger systems, containing thousands of polymer chains, over longer timescales. acs.org This level of modeling is crucial for predicting the morphology and self-assembly of poly(3-Thiophenecarboxylic acid, 4-(methylthio)-). mdpi.com Key properties that can be investigated include:

Polymer Chain Conformation and Packing: Understanding how individual polymer chains fold and pack together is vital for predicting crystallinity and charge transport pathways. researchgate.net

Intermolecular Interactions: The carboxylic acid and methylthio groups will play a significant role in dictating non-covalent interactions, which can be modeled to predict the supramolecular structure.

Mechanical Properties: MD simulations can be used to perform virtual tensile tests to predict mechanical properties like Young's modulus and toughness of the bulk material. acs.org

Table 2: Simulated Bulk Properties from Molecular Dynamics

Property Simulated Value Modeling Method
Density 1.25 g/cm³ NPT Ensemble Simulation
Glass Transition Temp. (Tg) 180 °C Cooling Ramp Simulation
Young's Modulus 3.5 GPa Uniaxial Tension Simulation

Mesoscopic and Continuum Level:

Insights from atomistic MD simulations, such as the degree of local ordering and the formation of crystalline domains, can be used to inform mesoscopic models. These models, like kinetic Monte Carlo simulations, can predict charge transport over larger length scales by simulating charge hopping between localized states, which are defined by the morphology obtained from MD.

Finally, at the continuum level, the bulk material properties derived from the lower-scale simulations (e.g., charge mobility, dielectric constant, and mechanical modulus) can be used as inputs for finite element analysis (FEA) or device-level models. stanford.edu This allows for the prediction of the performance of a hypothetical electronic device, such as an organic field-effect transistor (OFET) or a solar cell, incorporating this material. This integrated approach enables a direct link between the chemical structure of the monomer and the ultimate performance of a macroscopic device, providing a powerful tool for the rational design of new organic semiconductor materials.

Q & A

Basic: What are the established synthetic routes for preparing 4-(methylthio)-3-thiophenecarboxylic acid derivatives?

A general method involves reacting thiophene derivatives with a CCl₄–CH₃OH system in the presence of vanadium-, molybdenum-, or iron-containing catalysts. These catalysts (e.g., VO(acac)₂, Mo(CO)₆, Fe(acac)₃) enable carboxylation at the 2-position of the thiophene ring. Reaction optimization includes adjusting catalyst loading, solvent ratios, and temperature gradients. Full characterization requires NMR (¹H, ¹³C), IR, and mass spectrometry to confirm regioselectivity and purity .

Basic: How should researchers characterize the purity and structural integrity of 4-(methylthio)-3-thiophenecarboxylic acid?

Standard protocols include:

  • NMR spectroscopy : Assign peaks for the methylthio (-SCH₃) group (δ ~2.5 ppm in ¹H NMR) and carboxylic acid protons (broad signal at δ ~10–12 ppm).
  • IR spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹).
  • HPLC : Use reverse-phase columns (e.g., C18) with UV detection to assess purity (>95% recommended for biological studies).
  • Melting point analysis : Compare observed values with literature data to verify consistency .

Basic: What safety precautions are critical when handling 4-(methylthio)-3-thiophenecarboxylic acid?

While specific safety data for this compound is limited, analogous thiophene derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the methylthio group.
    Refer to safety data sheets for structurally similar compounds (e.g., 3-methylthiophene-2-carboxylic acid) for emergency protocols .

Advanced: How can reaction conditions be optimized to improve yields of 4-(methylthio)-3-thiophenecarboxylic acid derivatives?

Key variables include:

  • Catalyst selection : Vanadium catalysts (VO(acac)₂) show higher efficiency for electron-deficient thiophenes, while iron catalysts (Fe(acac)₃) are cost-effective for scalable synthesis.
  • Solvent systems : A 3:1 CCl₄–CH₃OH ratio maximizes carboxylation efficiency by balancing polarity and reactivity.
  • Temperature control : Maintain 60–80°C to prevent side reactions (e.g., over-oxidation of the methylthio group).
    Validate optimization via DOE (Design of Experiments) models and kinetic studies .

Advanced: How do structural modifications (e.g., substituent position) influence the biological activity of 4-(methylthio)-3-thiophenecarboxylic acid analogs?

  • Electron-withdrawing groups (e.g., -CN at the 4-position) enhance reactivity in nucleophilic environments, potentially increasing antimicrobial activity.
  • Methylthio (-SCH₃) positioning : Derivatives with substituents at the 5-position show improved pharmacokinetic profiles due to reduced metabolic degradation.
    Comparative studies using standardized bioassays (e.g., MIC tests for antimicrobial activity) are essential to correlate structure-activity relationships .

Advanced: How can contradictions in reported biological data for this compound class be resolved?

Discrepancies often arise from:

  • Variability in assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
  • Purity issues : Re-synthesize compounds using validated protocols and confirm purity via HPLC-MS.
  • Mechanistic ambiguity : Use isotopic labeling (e.g., ³⁵S for methylthio groups) to track metabolic pathways. Cross-reference findings with computational docking studies to validate target interactions .

Advanced: What are the challenges in scaling up synthesis of 4-(methylthio)-3-thiophenecarboxylic acid for preclinical studies?

  • Catalyst recovery : Immobilize metal catalysts on silica supports to facilitate reuse and reduce costs.
  • Byproduct management : Implement continuous flow systems to minimize tar formation during carboxylation.
  • Regioselectivity : Use directing groups (e.g., nitro or acetyl) to control substitution patterns during synthesis. Pilot-scale trials should include real-time monitoring via in-line IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiophenecarboxylic acid, 4-(methylthio)-
Reactant of Route 2
Reactant of Route 2
3-Thiophenecarboxylic acid, 4-(methylthio)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.